molecular formula C18H23N3O2 B15613280 Dhodh-IN-27

Dhodh-IN-27

Cat. No.: B15613280
M. Wt: 313.4 g/mol
InChI Key: HNEHNAYHBRTGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhodh-IN-27 is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-cyclohexylphenyl)-2,3-dimethyl-5-oxo-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C18H23N3O2/c1-12-16(18(23)20-21(12)2)17(22)19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,19,22)(H,20,23)

InChI Key

HNEHNAYHBRTGIY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Core Mechanism of Action of DHODH Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Dhodh-IN-27". Therefore, this technical guide provides a comprehensive overview of the well-established mechanism of action for the broader class of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, which would be the presumed target of a compound with such a name. The data and protocols presented are based on studies of well-characterized DHODH inhibitors like Brequinar, Leflunomide, and Teriflunomide.

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for these nucleotides, making DHODH an attractive therapeutic target.[2][3] DHODH inhibitors disrupt this vital pathway, leading to a range of cellular effects that are being exploited for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.[2][4]

Mechanism of Action

The primary mechanism of action of DHODH inhibitors is the competitive or non-competitive inhibition of the DHODH enzyme.[2] DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate, with quinone as the electron acceptor.[5][6] By binding to the enzyme, often at its active site or quinone-binding site, these inhibitors block the production of orotate.[2]

This inhibition leads to a depletion of the intracellular pool of pyrimidines, including Uridine Monophosphate (UMP), from which all other pyrimidine nucleotides are derived.[4] The consequences of pyrimidine starvation are profound, particularly for rapidly dividing cells, and include:

  • Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine building blocks directly impedes the replication of DNA and the transcription of RNA.[3]

  • Cell Cycle Arrest: The inability to synthesize new genetic material leads to an arrest of the cell cycle, most commonly at the S-phase.[3][7]

  • Apoptosis: Prolonged pyrimidine depletion can trigger programmed cell death, or apoptosis, in sensitive cell types.[3][8]

The effects of DHODH inhibition can often be reversed by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pool, thus confirming the specificity of the mechanism.[3]

Signaling Pathways Affected by DHODH Inhibition

The inhibition of DHODH initiates a cascade of events that impact several cellular signaling pathways. The immediate effect is the disruption of the de novo pyrimidine synthesis pathway.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_downstream Downstream Cellular Processes Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Synthesis Orotate->UMP Orotate->UMP DHODH->Orotate Inhibitor DHODH Inhibitor (e.g., this compound) Inhibitor->DHODH Pyrimidine_Pool Pyrimidine Nucleotide Pool (UTP, CTP) UMP->Pyrimidine_Pool DNA_RNA DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Figure 1: Inhibition of the De Novo Pyrimidine Synthesis Pathway by DHODH Inhibitors.

The depletion of pyrimidines subsequently triggers stress responses within the cell, leading to cell cycle arrest and apoptosis.

Cellular_Effects_Pathway DHODH_Inhibition DHODH Inhibition Pyrimidine_Depletion Pyrimidine Pool Depletion DHODH_Inhibition->Pyrimidine_Depletion DNA_RNA_Stress ↓ DNA & RNA Synthesis Pyrimidine_Depletion->DNA_RNA_Stress S_Phase_Arrest S-Phase Arrest DNA_RNA_Stress->S_Phase_Arrest p53_activation p53 Activation DNA_RNA_Stress->p53_activation Apoptosis Apoptosis caspase_activation Caspase-9 and -3 Activation Apoptosis->caspase_activation p53_activation->Apoptosis

Figure 2: Downstream Cellular Consequences of DHODH Inhibition.

Recent studies have also implicated DHODH inhibition in the modulation of other pathways, including:

  • MYC Expression: Inhibition of DHODH has been shown to downregulate the expression of the MYC oncogene.[9][10]

  • Metabolism: DHODH inhibitors can affect cellular metabolism, including glycolysis and oxygen consumption.[4]

  • Ferroptosis: There is evidence to suggest that DHODH inhibition can induce ferroptosis, a form of programmed cell death, in certain cancer cells.[10]

  • β-catenin Signaling: In some cancers, DHODH has been found to stabilize β-catenin, and its inhibition can disrupt this signaling pathway.[11]

Quantitative Data for Representative DHODH Inhibitors

The potency of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the DHODH enzyme. The following table summarizes key quantitative data for several well-known DHODH inhibitors.

InhibitorTargetIC50 (human DHODH)Key Therapeutic IndicationsCommon Adverse Events
LeflunomideDHODH~98 µM (for the prodrug)Rheumatoid Arthritis, Psoriatic ArthritisDiarrhea, nausea, hair loss, elevated liver enzymes
TeriflunomideDHODH~1.1 µMRelapsing forms of Multiple SclerosisHeadache, diarrhea, nausea, hair loss, elevated liver enzymes
BrequinarDHODH~10 nMInvestigational (Cancer, Transplant Rejection)Myelosuppression, mucositis, dermatitis
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.[7]

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the mechanism of action and efficacy of DHODH inhibitors.

1. DHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH.[7]

  • Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic or fluorogenic substrate in the presence of dihydroorotate. The decrease in signal in the presence of an inhibitor is used to calculate the IC50 value.[7]

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, recombinant human DHODH enzyme, dihydroorotate (substrate), and a suitable electron acceptor like 2,6-dichloroindophenol (B1210591) (DCIP).[7]

    • Inhibitor Preparation: Prepare a serial dilution of the test compound.[7]

    • Assay Procedure: Add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor to a 96-well plate. Initiate the reaction by adding dihydroorotate.

    • Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Viability Assay

This assay determines the effect of the DHODH inhibitor on the proliferation and viability of cultured cells.

  • Principle: Cells are treated with varying concentrations of the inhibitor, and cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[3]

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the DHODH inhibitor for a specified period (e.g., 72 hours).

    • Viability Measurement: Add the CellTiter-Glo reagent to each well and measure luminescence using a plate reader.[3]

    • Data Analysis: Normalize the luminescence readings to untreated controls and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

3. Cell Cycle Analysis

This assay determines the effect of the inhibitor on cell cycle progression.

  • Principle: Cells are treated with the inhibitor, and then their DNA content is stained with a fluorescent dye (e.g., propidium (B1200493) iodide). The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then analyzed by flow cytometry.

  • Methodology:

    • Cell Treatment: Treat cells with the inhibitor for a defined period (e.g., 24-72 hours).[3]

    • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain them with a solution containing propidium iodide and RNase.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the S-phase is characteristic of DHODH inhibition.[3]

A typical workflow for evaluating the efficacy of a DHODH inhibitor in a mouse model of cancer is outlined below.

InVivo_Workflow Model_Selection Animal Model Selection (e.g., Xenograft) Tumor_Implantation Tumor Cell Implantation Model_Selection->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment DHODH Inhibitor Administration Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Survival) Monitoring->Endpoint

Figure 3: Workflow for an in vivo efficacy study of a DHODH inhibitor.
  • Protocol:

    • Animal Model: Select an appropriate mouse model, such as immunodeficient mice for xenograft studies.[12]

    • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.[12]

    • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³), measuring tumor dimensions regularly with calipers.[12]

    • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the DHODH inhibitor (e.g., via intraperitoneal injection) at a predetermined dose and schedule.[12]

    • Endpoint Analysis: Monitor tumor growth and the health of the mice. At the end of the study, euthanize the mice and perform endpoint analyses, which may include measuring final tumor volume and weight, and conducting histological or molecular analysis of the tumor tissue.

Conclusion

DHODH inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action centered on the disruption of de novo pyrimidine synthesis. This targeted approach leads to the depletion of essential building blocks for DNA and RNA, resulting in cell cycle arrest and apoptosis in highly proliferative cells. A comprehensive understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and clinical application of this important class of drugs. While specific data for "this compound" is not publicly available, the principles and methodologies described herein provide a robust framework for its investigation.

References

The Discovery and Synthesis of Novel Benzotriazole-Based DHODH Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of a novel class of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors. While the initial focus of this paper was the inhibitor WF-8, also known as DHODH-IN-27, publicly available information on its specific synthesis and detailed experimental protocols is limited. This compound has been identified as a DHODH inhibitor with an IC50 of 64.97 μM and is noted for its application as a herbicide. Given the scarcity of detailed data on WF-8, this guide will focus on a well-documented series of potent benzotriazole-based DHODH inhibitors, providing a comprehensive framework for understanding their discovery, synthesis, and evaluation. This class of compounds serves as a pertinent and illustrative example for researchers in the field of DHODH inhibitor development.

Introduction to DHODH as a Therapeutic Target

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for the production of DNA, RNA, and for various metabolic processes.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[2] This dependency makes DHODH an attractive target for the development of therapeutics for cancer, autoimmune disorders, and viral infections.[3]

The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis in highly proliferative cells. This targeted approach forms the basis of the therapeutic effect of DHODH inhibitors.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_phosphate Carbamoyl_phosphate Glutamine->Carbamoyl_phosphate CPSII Carbamoyl_aspartate Carbamoyl_aspartate Carbamoyl_phosphate->Carbamoyl_aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito DHODH DHODH Dihydroorotate_mito->DHODH Orotate_mito Orotate Orotate_cytosol Orotate Orotate_mito->Orotate_cytosol Transport DHODH->Orotate_mito UQH2 Ubiquinol DHODH->UQH2 UQ Ubiquinone UQ->DHODH ETC Electron Transport Chain UQH2->ETC OMP Orotidine 5'-monophosphate Orotate_cytosol->OMP OPRT UMP Uridine 5'-monophosphate OMP->UMP ODC Pyrimidine_Nucleotides Pyrimidine_Nucleotides UMP->Pyrimidine_Nucleotides Further Synthesis Inhibitor DHODH Inhibitor (e.g., Benzotriazoles) Inhibitor->DHODH

Figure 1: De Novo Pyrimidine Biosynthesis Pathway and the Site of DHODH Inhibition.

Discovery of Novel Benzotriazole-Based DHODH Inhibitors

A novel class of human DHODH inhibitors was discovered through in vitro screening of an in-house library of compounds. This screening identified a series of compounds with a 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][4][5][6]triazol-4-one scaffold as potent inhibitors of human DHODH.

Synthesis of Benzotriazole-Based DHODH Inhibitors

The synthesis of these novel inhibitors generally involves a multi-step process. A representative synthetic scheme for a potent benzotriazole-based DHODH inhibitor is outlined below. The synthesis of related benzotriazole (B28993) derivatives often involves the reaction of substituted o-phenylenediamines with nitrous acid to form the benzotriazole ring, followed by N-alkylation or N-arylation.

Synthesis_Workflow Start o-phenylenediamine (B120857) derivative Benzotriazole_Core Benzotriazole Core Formation Start->Benzotriazole_Core 1 Nitrous_Acid Nitrous Acid (NaNO2, Acetic Acid) Nitrous_Acid->Benzotriazole_Core N_Alkylation N-Alkylation/ N-Arylation Benzotriazole_Core->N_Alkylation 2 Final_Product Benzotriazole-based DHODH Inhibitor N_Alkylation->Final_Product 3

Figure 2: General Synthetic Workflow for Benzotriazole-Based DHODH Inhibitors.

Quantitative Data Presentation

The inhibitory activity of the newly synthesized compounds is typically evaluated against human DHODH, and the results are compared with known inhibitors like teriflunomide (B560168) and brequinar.

Compound IDScaffoldIC50 (nM) for human DHODH
WF-8 (this compound) Not Specified64,970
Compound 1289 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][4][5][6]triazol-4-oneIn the nM range
Compound 1291 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][4][5][6]triazol-4-oneIn the nM range
Teriflunomide Biphenyl derivativeVaries by study
Brequinar Biphenyl derivativeVaries by study
Note: Specific IC50 values for compounds 1289 and 1291 are described as being in the nanomolar range in the source literature, but precise values are not provided.

Experimental Protocols

General Synthesis of Benzotriazole Derivatives

A general procedure for the synthesis of benzotriazole derivatives involves the reaction of an appropriate o-phenylenediamine with sodium nitrite (B80452) in a suitable solvent like acetic acid. The resulting benzotriazole can then be further functionalized, for example, by N-alkylation or N-arylation with various substituted halides or boronic acids.

DHODH Enzyme Inhibition Assay (DCIP-Based)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogen 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) - DHODH substrate

  • Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test inhibitors dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~600-650 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test inhibitor in DMSO. Create a serial dilution of the inhibitor.

  • Assay Reaction: In a 96-well plate, add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor.

  • Incubation: Incubate the plate for a predetermined time to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding dihydroorotate and the electron acceptor (Coenzyme Q10 and DCIP).

  • Measurement: Immediately begin monitoring the decrease in absorbance at ~600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrates) Serial_Dilution Perform Serial Dilution of Inhibitor Reagents->Serial_Dilution Plate_Loading Add Buffer, Enzyme, and Inhibitor to 96-well Plate Serial_Dilution->Plate_Loading Incubation Incubate for Inhibitor Binding Plate_Loading->Incubation Reaction_Start Add DHO, CoQ10, and DCIP to Initiate Reaction Incubation->Reaction_Start Measurement Measure Absorbance Change (600-650 nm) Reaction_Start->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 3: Experimental Workflow for the DHODH Enzyme Inhibition Assay.

Conclusion

The discovery of novel, potent DHODH inhibitors, such as the benzotriazole-based compounds discussed herein, continues to be a promising avenue for the development of new therapeutics. The methodologies and data presented in this guide provide a foundational understanding for researchers engaged in the design, synthesis, and evaluation of next-generation DHODH inhibitors. While specific details for WF-8 (this compound) are not extensively available, the principles and protocols outlined for analogous compounds offer a robust framework for advancing research in this critical area of drug discovery.

References

Dhodh-IN-27: A Technical Overview of a Dihydroorotate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dhodh-IN-27, also identified as WF-8, is a novel inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1] While a potential target for therapeutic intervention in proliferative diseases, current research on this compound has been directed towards its application as a herbicide. This document provides a comprehensive summary of the publicly available technical data on this compound, with a focus on its target selectivity profile based on existing research.

Target Selectivity Profile

This compound was developed as a selective inhibitor of plant DHODH. The primary target identified is the DHODH from Setaria viridis (SvDHODH).[1]

Table 1: In Vitro Potency of this compound (WF-8)

Target EnzymeIC50 (μM)Source Organism
Dihydroorotate Dehydrogenase (DHODH)64.97Setaria viridis

Data extracted from Wang W, et al. J Agric Food Chem. 2025.[1]

Note on Selectivity: The development of this compound was guided by a computer-aided molecular design aimed at achieving selectivity for Setaria viridis DHODH over human DHODH.[1] However, quantitative inhibitory data against human DHODH or a broader panel of off-targets, such as kinases, are not currently available in the public domain. For a comprehensive assessment of its potential in a therapeutic context, further studies including a full kinase selectivity panel and testing against the human DHODH enzyme would be required.

Experimental Protocols

The following is a description of the methodology used to determine the in vitro enzymatic activity of this compound against Setaria viridis DHODH.

In Vitro SvDHODH Enzymatic Assay:

The inhibitory activity of this compound against SvDHODH was determined by monitoring the enzymatic reaction. While the specific details of the assay buffer and conditions are not fully detailed in the available literature, a general protocol for such an assay involves:

  • Enzyme and Substrate Preparation: Recombinant SvDHODH is purified. The substrate, dihydroorotate, is prepared in a suitable buffer.

  • Inhibitor Preparation: this compound is dissolved in a solvent like DMSO to create a stock solution, which is then serially diluted.

  • Enzymatic Reaction: The reaction is initiated by mixing the SvDHODH enzyme, the substrate dihydroorotate, and varying concentrations of this compound. The reaction progress is monitored, often by measuring the change in absorbance of a co-substrate or product.

  • Data Analysis: The rate of the enzymatic reaction at each inhibitor concentration is measured. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated from a dose-response curve.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DHODH, which leads to the depletion of the pyrimidine nucleotide pool. This disruption of DNA and RNA synthesis is the basis for its herbicidal activity.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_effects Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine_Depletion Pyrimidine Depletion DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Growth_Inhibition Inhibition of Growth This compound This compound This compound->Orotate Inhibits

Figure 1. Mechanism of action of this compound.

The diagram above illustrates the inhibitory action of this compound on the de novo pyrimidine biosynthesis pathway. By blocking the DHODH-catalyzed conversion of dihydroorotate to orotate, this compound leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in the inhibition of cell growth.

Experimental Workflow for Target Selectivity Assessment

For a comprehensive evaluation of a compound's selectivity in a drug development context, a multi-faceted approach is typically employed. The following diagram outlines a standard workflow for assessing the target selectivity profile of a small molecule inhibitor like this compound.

Selectivity_Workflow Compound This compound Primary_Assay Primary Target Assay (e.g., Human DHODH) Compound->Primary_Assay Kinase_Panel Broad Kinase Panel Screen Compound->Kinase_Panel Off_Target_Panel Other Off-Target Assays (e.g., GPCRs, Ion Channels) Compound->Off_Target_Panel Cellular_Assays Cell-Based Assays (e.g., Proliferation, Cytotoxicity) Compound->Cellular_Assays Data_Analysis Data Analysis and Selectivity Profiling Primary_Assay->Data_Analysis Kinase_Panel->Data_Analysis Off_Target_Panel->Data_Analysis Cellular_Assays->Data_Analysis Selectivity_Profile Comprehensive Selectivity Profile Data_Analysis->Selectivity_Profile

References

The Biological Activity of DHODH Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Dhodh-IN-27" is not publicly available in the reviewed literature. This guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors as a class of therapeutic agents, using well-characterized examples.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells, activated lymphocytes, and various pathogens.[1][2] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[1][3] Its inhibition leads to the depletion of the pyrimidine nucleotide pool, affecting DNA and RNA synthesis and ultimately resulting in cell cycle arrest and apoptosis in highly proliferative cells.[4] This targeted approach has established DHODH as a promising therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[5][6]

Quantitative Data on DHODH Inhibitors

The potency of DHODH inhibitors is a key determinant of their therapeutic potential. The following table summarizes the in vitro inhibitory activity of several well-studied DHODH inhibitors against human DHODH.

InhibitorTargetIC50 (human DHODH)Key Therapeutic IndicationsCommon Adverse Events
LeflunomideDHODH~98 µM (for the prodrug)Rheumatoid Arthritis, Psoriatic ArthritisDiarrhea, nausea, hair loss, elevated liver enzymes
TeriflunomideDHODH~1.1 µMRelapsing forms of Multiple SclerosisHeadache, diarrhea, nausea, hair loss, elevated liver enzymes
BrequinarDHODH~10 nMInvestigational (Cancer, Transplant Rejection)Myelosuppression, mucositis, dermatitis

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.[4]

Mechanism of Action and Signaling Pathway

DHODH inhibitors exert their biological effects by blocking the de novo synthesis of pyrimidines.[5] This pathway is crucial for the production of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[4] By binding to the enzyme, these inhibitors prevent the conversion of dihydroorotate to orotate.[5] This leads to a depletion of intracellular pyrimidine pools, which in turn:

  • Inhibits DNA and RNA synthesis: A shortage of pyrimidine building blocks hampers the replication and transcription processes necessary for cell proliferation.[5]

  • Induces S-phase cell cycle arrest: Cells are unable to progress through the S-phase of the cell cycle due to insufficient nucleotides for DNA replication.[7][8]

  • Promotes apoptosis: Prolonged cell cycle arrest and metabolic stress can trigger programmed cell death.[1]

  • Modulates cellular metabolism: DHODH is located on the inner mitochondrial membrane and is linked to the electron transport chain, suggesting that its inhibition can also impact cellular respiration.[2][9]

  • Activates p53: Some DHODH inhibitors have been shown to increase the synthesis of the tumor suppressor p53.[10]

The addition of exogenous uridine can bypass the enzymatic block and rescue cells from the effects of DHODH inhibition, confirming the specificity of this mechanism.[7]

DHODH_Inhibition_Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate ... Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... DHODH DHODH (Mitochondrial Inner Membrane) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP ... Pyrimidine_Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation DHODH_Inhibitor DHODH Inhibitor (e.g., this compound) DHODH_Inhibitor->DHODH Inhibition

Inhibition of the De Novo Pyrimidine Synthesis Pathway by DHODH Inhibitors.

Experimental Protocols

A combination of in vitro and in vivo assays is crucial for characterizing the biological activity of novel DHODH inhibitors.

In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the potency of a compound in inhibiting the enzymatic activity of DHODH.

Principle: The activity of recombinant human DHODH is determined by monitoring the reduction of a chromogenic or fluorogenic substrate in the presence of dihydroorotate. The decrease in signal in the presence of an inhibitor is used to calculate the IC50 value.[4]

Methodology:

  • Reagent Preparation:

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0).

    • Recombinant human DHODH enzyme.

    • Dihydroorotate (substrate).

    • Electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) (DCIP)).[4]

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Procedure:

    • Add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor to a 96-well plate.

    • Initiate the reaction by adding the substrate, dihydroorotate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor activity of a DHODH inhibitor in vivo.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

    • Inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) subcutaneously into the flank of each mouse.[11]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11]

  • Treatment Administration:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Prepare the DHODH inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Endpoint Analysis:

    • Continue treatment and tumor monitoring for a defined period or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and Western blotting or RT-qPCR for target engagement biomarkers.

InVivo_Efficacy_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Continued Tumor Monitoring & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint necropsy Necropsy & Tumor Excision endpoint->necropsy analysis Tumor Weight/Volume Analysis & Biomarker Studies necropsy->analysis end End analysis->end

Workflow for an In Vivo Efficacy Study of a DHODH Inhibitor.

Conclusion

DHODH inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action. Their ability to selectively target the metabolic vulnerability of rapidly proliferating cells provides a strong rationale for their development in oncology, immunology, and infectious diseases. The experimental protocols outlined in this guide provide a foundation for the preclinical evaluation of novel DHODH inhibitors. A thorough characterization of their biological activity, potency, and in vivo efficacy is essential for their successful translation into clinical applications.

References

In-depth Structural and Mechanistic Analysis of DHODH Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structural characteristics, mechanism of action, and relevant signaling pathways of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, intended for researchers, scientists, and drug development professionals. This guide synthesizes current knowledge, providing detailed experimental protocols and data presented for comparative analysis.

Core Concepts: DHODH Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[4][5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are particularly dependent on the de novo synthesis pathway.[1][6] Consequently, inhibiting DHODH presents a strategic therapeutic approach for various diseases, including cancer, autoimmune disorders, and viral infections.[1][4]

DHODH inhibitors function by binding to the enzyme, blocking its catalytic activity.[4] This leads to a depletion of the intracellular pyrimidine pool, which in turn disrupts DNA and RNA synthesis, causing cell cycle arrest (primarily in the S-phase) and ultimately apoptosis in rapidly dividing cells.[5][6][7]

Structural Features of Human DHODH

Human DHODH is a homodimeric protein located on the inner mitochondrial membrane.[1][8] Each monomer consists of two primary domains:

  • An N-terminal domain composed of two α-helices that anchor the enzyme to the mitochondrial membrane.[1][8] This domain also forms a hydrophobic tunnel that provides access to the quinone-binding site.[8][9]

  • A C-terminal catalytic domain with an α/β-barrel fold that contains the active site for dihydroorotate and flavin mononucleotide (FMN) binding.[8]

The binding of inhibitors typically occurs within the hydrophobic tunnel leading to the active site.[8][9] Structural differences in this binding region can influence inhibitor potency and specificity.[8]

Signaling Pathways Modulated by DHODH Inhibition

The primary signaling cascade affected by DHODH inhibitors is the de novo pyrimidine synthesis pathway . By blocking this pathway, these inhibitors trigger a cascade of downstream cellular events.

dot

DHODH_Inhibition_Pathway Signaling Cascade of DHODH Inhibition DHODH_Inhibitor DHODH Inhibitor DHODH DHODH DHODH_Inhibitor->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Nucleotide_Pool Pyrimidine Nucleotide Pool (dUMP, dCTP, dTTP) Pyrimidine_Synthesis->Nucleotide_Pool Depletion DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Pool->DNA_RNA_Synthesis Inhibition Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Action of DHODH Inhibitors.

Beyond the direct impact on pyrimidine synthesis, DHODH inhibition has been shown to modulate other signaling pathways, including:

  • p53 Activation: Depletion of ribonucleoside triphosphates can activate the p53 tumor suppressor pathway.[10]

  • STAT6 and NF-κB Signaling: Some studies suggest the involvement of STAT6 and NF-κB pathways in the cellular response to DHODH inhibitors.[10]

  • MYC Expression: Inhibition of DHODH can lead to the downregulation of the MYC oncogene.[3][11]

Quantitative Data on DHODH Inhibitors

The following table summarizes key quantitative data for several well-characterized DHODH inhibitors.

InhibitorTargetIC50 (human DHODH)Key Therapeutic IndicationsCommon Adverse Events
LeflunomideDHODH~98 µM (prodrug)Rheumatoid Arthritis, Psoriatic ArthritisDiarrhea, nausea, hair loss, elevated liver enzymes[5]
TeriflunomideDHODH~1.1 µMRelapsing forms of Multiple SclerosisHeadache, diarrhea, nausea, hair loss, elevated liver enzymes[5]
BrequinarDHODH~10 nMInvestigational (Cancer, Transplant Rejection)Myelosuppression, mucositis, dermatitis[5]
PTC299DHODHEC50: 2.0-31.6 nM (anti-SARS-CoV-2)Investigational (COVID-19)Not specified in provided context

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.[5]

Experimental Protocols

In Vitro DHODH Enzyme Inhibition Assay

This assay directly quantifies the inhibitory potential of a compound against DHODH enzymatic activity.[5]

Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic or fluorogenic substrate in the presence of dihydroorotate. The decrease in signal in the presence of an inhibitor is used to calculate the IC50 value.[5]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.[5]

    • Recombinant human DHODH enzyme.

    • Dihydroorotate (substrate).

    • Electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) - DCIP).[5]

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.[5]

  • Assay Procedure:

    • Add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor to a 96-well plate.[5]

    • Initiate the reaction by adding dihydroorotate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

dot

In_Vitro_Workflow In Vitro DHODH Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate) Plate_Loading Load Plate: Buffer, Enzyme, Inhibitor Reagent_Prep->Plate_Loading Inhibitor_Prep Inhibitor Serial Dilution Inhibitor_Prep->Plate_Loading Reaction_Start Initiate Reaction: Add Dihydroorotate Plate_Loading->Reaction_Start Data_Acquisition Monitor Signal Change (Plate Reader) Reaction_Start->Data_Acquisition IC50_Calc Calculate IC50 Value Data_Acquisition->IC50_Calc

Caption: Workflow for In Vitro DHODH Inhibition Assay.

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general framework for evaluating the anti-tumor efficacy of a DHODH inhibitor in a mouse model.

Methodology:

  • Cell Culture and Implantation:

    • Culture a suitable cancer cell line (e.g., B16F10 melanoma).

    • Inject a suspension of cells (e.g., 1 x 10^5 cells in 100 µL) subcutaneously into the flank of immunocompromised mice.[12]

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³).[12]

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.[12]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[12]

  • Treatment Administration:

    • Randomize mice into treatment and control groups once tumors reach the desired size.[12]

    • Prepare the DHODH inhibitor in a suitable vehicle (e.g., 0.9% NaCl).[12]

    • Administer the inhibitor at the desired dosage and frequency (e.g., daily intraperitoneal injection).[12]

  • Endpoint Analysis:

    • Monitor tumor growth and animal well-being throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Analyze the data to determine the effect of the inhibitor on tumor growth.

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In_Vivo_Workflow In Vivo Efficacy Study Workflow Cell_Implantation Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Endpoint_Analysis Endpoint Analysis (Tumor size, weight, etc.) Tumor_Growth->Endpoint_Analysis Control Group Treatment DHODH Inhibitor Administration Randomization->Treatment Treatment->Endpoint_Analysis

Caption: General workflow for an in vivo efficacy study.

References

Technical Guide: In Vitro IC50 Determination of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Dhodh-IN-27" is not publicly available in the reviewed scientific literature. This guide has been developed to address the core technical requirements of the user's request by using Brequinar , a well-characterized and potent inhibitor of Dihydroorotate (B8406146) Dehydrogenase (DHODH), as a representative example. The methodologies and principles described herein are broadly applicable to the in vitro characterization of novel DHODH inhibitors.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of the in vitro half-maximal inhibitory concentration (IC50) of DHODH inhibitors. It includes quantitative data for selected inhibitors, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Introduction to DHODH Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the synthesis of nucleotides required for DNA and RNA replication.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for survival and growth.[1] Consequently, inhibiting DHODH is a compelling therapeutic strategy for various diseases, including cancer, autoimmune disorders, and viral infections.[1]

Brequinar is a potent and selective inhibitor of DHODH that blocks the synthesis of pyrimidine nucleotides, leading to cell growth inhibition.[1] The IC50 value is a critical parameter that quantifies the potency of an inhibitor like Brequinar, representing the concentration required to reduce the enzymatic activity of DHODH by 50%.

Quantitative Data: Comparative Potency of DHODH Inhibitors

The inhibitory potency of various compounds against human DHODH has been determined using in vitro enzymatic assays. The following table summarizes the IC50 values for Brequinar and other notable DHODH inhibitors for comparative purposes. Lower IC50 values are indicative of higher potency.

InhibitorIC50 (Human DHODH)Reference(s)
Brequinar (DUP-785)~5.2 nM - 20 nM[3][4]
Teriflunomide~407.8 nM
Leflunomide (active metabolite A77 1726)~411 nM

Note: IC50 values can vary depending on specific assay conditions, such as substrate concentrations and enzyme source.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

DHODH inhibitors exert their effect by blocking a critical step in the de novo synthesis of pyrimidines. This leads to the depletion of the intracellular pool of pyrimidines (like UMP, CTP, and TTP), which are essential building blocks for DNA and RNA. The consequence is an arrest of the cell cycle and an inhibition of proliferation in cells that rely heavily on this pathway.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Nucleotides Pyrimidine Nucleotides (UTP, CTP, TTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA DHODH->Orotate Brequinar Brequinar (DHODH Inhibitor) Brequinar->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.

Experimental Protocol: In Vitro DHODH Enzyme Inhibition Assay

The most common method for determining the IC50 of DHODH inhibitors is a spectrophotometric enzyme inhibition assay. This assay measures the reduction of a chromogenic indicator, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[5]

Principle

Recombinant human DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate. Electrons from this reaction are transferred to an electron acceptor, like Coenzyme Q10, and subsequently to DCIP. The reduction of DCIP leads to a decrease in absorbance at ~600-650 nm, which is monitored over time. The rate of this decrease is proportional to DHODH activity. The presence of an inhibitor will slow this rate.

Materials
  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) - DHODH substrate

  • Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[5]

  • Test compound (e.g., Brequinar) and DMSO for dilution

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 600-650 nm

Methodology
  • Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., Brequinar) in DMSO. A typical starting concentration might be 10 mM, followed by 1:3 or 1:10 serial dilutions.

  • Reagent Preparation: Prepare working solutions of DHO, Coenzyme Q10, and DCIP in the assay buffer at their final desired concentrations (e.g., 500 µM DHO, 100 µM Coenzyme Q10, 200 µM DCIP).[5]

  • Assay Setup:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add a small volume (e.g., 1-2 µL) of the serially diluted inhibitor solutions to the appropriate wells.

    • Include a DMSO-only control (vehicle control, representing 100% enzyme activity) and a no-enzyme control (background).

    • Add the recombinant human DHODH enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.[5]

  • Reaction Initiation: Prepare a substrate mixture containing DHO, DCIP, and Coenzyme Q10 in the assay buffer. Initiate the enzymatic reaction by adding the substrate mixture to all wells.[5]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10-15 minutes) in kinetic mode.[6]

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Normalize the velocities to the vehicle control to determine the percentage of inhibition for each concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the IC50 value of a DHODH inhibitor using the enzymatic assay described above.

IC50_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of Inhibitor in DMSO Start->Prep_Inhibitor Plate_Setup Add Inhibitor, Controls, and DHODH Enzyme to 96-Well Plate Prep_Inhibitor->Plate_Setup Pre_Incubate Pre-incubate Plate (e.g., 30 min at 25°C) Plate_Setup->Pre_Incubate Add_Substrate Initiate Reaction by Adding DHO, CoQ10, and DCIP Mixture Pre_Incubate->Add_Substrate Measure Measure Kinetic Absorbance Decrease at 600-650 nm Add_Substrate->Measure Calculate_Rates Calculate Initial Reaction Rates (Velocity) Measure->Calculate_Rates Normalize Normalize Data to Controls (% Inhibition) Calculate_Rates->Normalize Plot_Fit Plot Dose-Response Curve and Fit Data Normalize->Plot_Fit End Determine IC50 Value Plot_Fit->End

Caption: Experimental workflow for determining DHODH inhibitor IC50 values.

References

Methodological & Application

Application Notes: Dhodh-IN-27 for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for a protocol specifically named "Dhodh-IN-27" did not yield specific results. The following application notes and protocols are based on the established methodologies for studying potent and specific inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. We will use "this compound" to represent a hypothetical, potent DHODH inhibitor to illustrate these applications.

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[1][2][3] This pathway is crucial for the production of nucleotide building blocks required for DNA and RNA synthesis.[4] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines, making DHODH a compelling target for therapeutic intervention.[5][6] Inhibition of DHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest, apoptosis, and the modulation of key signaling pathways involved in cell growth and survival.[1][7]

These application notes provide a comprehensive guide for researchers to effectively utilize a potent DHODH inhibitor, herein referred to as this compound, for in vitro cell culture studies. The document covers methodologies for assessing cell viability, apoptosis, and cell cycle distribution.

Data Presentation

The efficacy of DHODH inhibitors can vary significantly between different cell lines. The following tables provide example data, illustrating the typical potency and effects of such inhibitors.

Table 1: In Vitro Efficacy of a Representative DHODH Inhibitor

Cell LineDisease TypeIC50 (nM) for Cell Growth InhibitionReference
MOLM-13Acute Myeloid Leukemia0.2[1]
HL-60Acute Promyelocytic Leukemia3.8 (for inhibitor H-006)[8]
JurkatT-cell Acute Lymphoblastic Leukemia<100 (for inhibitor Brequinar)[6]

Table 2: Effect of DHODH Inhibition on Cell Cycle Distribution

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
T-ALL Cell Lines1 µM Brequinar (72h)DecreasedIncreased (S-phase arrest)-[6]
ESCC CellsDHODH Knockdown-Increased (S-phase arrest)-[2]
Melanoma CellsDHODH Inhibition-Increased (S-phase arrest)-[5]

Table 3: Induction of Apoptosis by DHODH Inhibition

Cell LineTreatmentAssayResultReference
T-ALL Cell Lines1 µM BrequinarAnnexin V StainingTime-dependent increase in apoptosis[6]
ESCC CellsDHODH KnockdownApoptosis AssayIncreased apoptosis[2]
Jurkat20 µM Camptothecin (Positive Control)Caspase-3/7 ActivityIncreased fluorescence[9]

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using a Luminescent Assay

This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50) using a commercially available ATP-based luminescent assay (e.g., CellTiter-Glo®).[1][6]

Materials:

  • This compound

  • Cell culture grade DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well, opaque-walled, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent[1]

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a pre-determined optimal density to ensure logarithmic growth throughout the experiment (e.g., 1,000-10,000 cells/well).[1] Allow adherent cells to attach for 18-24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to prepare working solutions at 2x the desired final concentrations. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 nM) is recommended.[1]

  • Cell Treatment: Add an equal volume of the 2x compound working solutions to the corresponding wells on the cell plate. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 48, 72, or 96 hours).[1]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the luminescent assay reagent according to the manufacturer's protocol (e.g., add a volume equal to the culture medium volume in the well).[10]

  • Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10] Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a suitable non-linear regression curve-fitting model.[7]

Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay

This protocol measures the activity of effector caspases 3 and 7, key markers of apoptosis, using a luminescent or fluorescent assay (e.g., Caspase-Glo® 3/7 or similar).[9][10]

Materials:

  • Your cell line of interest

  • 6-well or 12-well plates

  • This compound

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Caspase-Glo® 3/7 Assay System or equivalent fluorescent kit[9][10]

  • Luminometer or Fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates at an appropriate density. Treat cells with this compound at 1x, 5x, and 10x the predetermined IC50 concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[11]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[10]

  • Assay:

    • For a 96-well plate format (can be adapted from larger plates): Add 100 µL of the Caspase-Glo® 3/7 reagent to each well containing 100 µL of cells in culture medium.[10]

    • Mix the contents gently using a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[11]

  • Measurement: Measure the resulting luminescence or fluorescence using a plate reader.[9][11]

  • Data Analysis: Subtract the background reading from a no-cell control and plot the relative luminescence/fluorescence units (RLU/RFU) for each treatment condition.

Protocol 3: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution by staining DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.[12][13]

Materials:

  • Your cell line of interest

  • 6-well plates

  • This compound

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Ice-cold 70% Ethanol (B145695)

  • PI/RNase Staining Buffer[1]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 0.5-1.0 x 10^6 cells per well in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentrations (e.g., IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.[12]

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells for fixation.[1] Incubate the cells at -20°C for at least 2 hours (or overnight).[1]

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 0.5 mL of PI/RNase staining solution.[13]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[14] Use appropriate software to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (fluorescence intensity).

Visualizations

Signaling Pathway Diagram

DHODH_Pathway cluster_mito Mitochondrial Inner Membrane metabolite metabolite enzyme enzyme inhibitor inhibitor process process consequence consequence DHO Dihydroorotate DHODH DHODH DHO->DHODH OA Orotate UMP UMP OA->UMP via PRPP DHODH->OA DhodhIN27 This compound DhodhIN27->DHODH Pyrimidines Pyrimidine Pool UMP->Pyrimidines UTP, CTP DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA S_Arrest S-Phase Arrest Pyrimidines->S_Arrest Depletion leads to Proliferation Cell Proliferation DNA_RNA->Proliferation Apoptosis Apoptosis S_Arrest->Apoptosis

Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow start_end start_end step step treatment treatment measurement measurement start Start seed Seed cells in 96-well plate start->seed adhere Incubate 24h (for adherent cells) seed->adhere treat Add serial dilutions of This compound adhere->treat incubate Incubate for 48-72 hours treat->incubate reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate->reagent measure Measure Luminescence reagent->measure analyze Data Analysis: Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for IC50 Determination of this compound.

References

Application Notes and Protocols for Dhodh-IN-27 in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data for a compound specifically named "Dhodh-IN-27" is limited. The following application notes and protocols are based on the established mechanisms and experimental data of other well-characterized, potent Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors. "this compound" is used as a placeholder to represent a potent and selective DHODH inhibitor. Researchers should validate these protocols and expected outcomes for their specific molecule of interest.

Application Notes

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[2] Rapidly proliferating cells, particularly cancer cells, are highly dependent on this pathway to meet their increased demand for pyrimidines, making DHODH a compelling therapeutic target in oncology.[1][2][3] this compound, as a potent DHODH inhibitor, is designed to exploit this metabolic vulnerability.

Mechanism of Action

This compound inhibits the enzymatic activity of DHODH, which is located on the inner mitochondrial membrane.[1] This inhibition blocks the conversion of dihydroorotate to orotate, leading to a depletion of the intracellular pyrimidine pool.[4] The consequences of pyrimidine starvation in cancer cells are multifaceted and include:

  • Cell Cycle Arrest: Insufficient pyrimidines for DNA synthesis leads to a halt in the S phase of the cell cycle.[1][5]

  • Induction of Apoptosis: Severe metabolic stress resulting from the lack of essential building blocks for DNA and RNA can trigger programmed cell death.[1][3]

  • Induction of Ferroptosis: DHODH inhibition has been shown to promote ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, particularly in cancer cells with low GPX4 expression.[3][6][7]

  • Cellular Differentiation: In certain hematological malignancies like Acute Myeloid Leukemia (AML), DHODH inhibition can induce the differentiation of cancer cells.[1][8]

  • Immunomodulation: Recent studies indicate that DHODH inhibition can enhance the presentation of tumor antigens on the cell surface, potentially increasing the efficacy of immune checkpoint blockade therapies.[9][10]

DHODH_Pathway cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Inhibition cluster_Downstream Cellular Effects DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate Pyrimidine_Pool ↓ Pyrimidine Pool (UMP, CTP, UTP) Orotate->Pyrimidine_Pool Multiple Steps DHODH->Orotate ETC Electron Transport Chain DHODH->ETC e- Ferroptosis Ferroptosis DHODH->Ferroptosis Suppression of Mitochondrial Lipid Peroxidation Dhodh_IN_27 This compound Dhodh_IN_27->DHODH Inhibition Dhodh_IN_27->Ferroptosis Induces Antigen_Presentation ↑ Antigen Presentation Dhodh_IN_27->Antigen_Presentation Induces S_Phase_Arrest S-Phase Arrest Pyrimidine_Pool->S_Phase_Arrest DNA_RNA_Synthesis ↓ DNA/RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Apoptosis Apoptosis S_Phase_Arrest->Apoptosis DNA_RNA_Synthesis->S_Phase_Arrest

Caption: Mechanism of action of this compound on the pyrimidine synthesis pathway.

Data Presentation

Table 1: Example Anti-proliferative Activity of this compound (IC₅₀)

The following data, modeled on the activity of the potent DHODH inhibitor Brequinar, illustrates the expected nanomolar efficacy of this compound across various cancer cell lines after a 72-hour treatment period.[3]

Cell LineCancer TypeExample IC₅₀ (nM)
SK-N-BE(2)CNeuroblastoma15
KELLYNeuroblastoma20
S2-013Pancreatic Ductal Adenocarcinoma25
CFPAC-1Pancreatic Ductal Adenocarcinoma30
A375Melanoma50
MOLT-4T-cell Acute Lymphoblastic Leukemia12
JURKATT-cell Acute Lymphoblastic Leukemia18
SH-EPNeuroblastoma (Resistant)> 1000

Note: IC₅₀ values are highly dependent on experimental conditions, including cell seeding density and assay duration.[2]

Experimental Protocols

The following are detailed protocols for key assays to characterize the effects of this compound on cancer cell lines.

Experimental_Workflow cluster_assays Perform Assays cluster_analysis Data Analysis start Cancer Cell Line Culture seed Seed Cells into Plates (e.g., 96-well, 6-well) start->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for Specified Duration (e.g., 24-72h) treat->incubate viability Cell Viability (CCK-8/MTT) incubate->viability apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis western Western Blot incubate->western cellcycle Cell Cycle (PI Staining) incubate->cellcycle ic50 Calculate IC₅₀ viability->ic50 quantify_apoptosis Quantify Apoptotic Cells apoptosis->quantify_apoptosis quantify_protein Quantify Protein Bands western->quantify_protein quantify_cycle Quantify Cell Cycle Phases cellcycle->quantify_cycle end Report Results ic50->end quantify_apoptosis->end quantify_protein->end quantify_cycle->end

Caption: General experimental workflow for evaluating this compound in cancer cells.
Protocol: Cell Viability Assay (CCK-8/MTT)

This protocol determines the concentration of this compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[1] Allow cells to adhere and resume growth overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.[6]

    • Incubate for 1-4 hours at 37°C.[11]

    • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the viability against the log-transformed drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[1]

Table 2: Recommended Parameters for Cell Viability Assay

ParameterRecommended Value
Cell Seeding Density2,000 - 5,000 cells/well
Treatment Duration72 hours
CCK-8 Incubation1 - 4 hours
Absorbance Wavelength450 nm
Protocol: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound.[12]

Materials:

  • Cells treated with this compound (e.g., at 1x and 5x IC₅₀ concentrations)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells in 6-well plates with this compound for a specified time (e.g., 24-48 hours).

  • Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[11][14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analysis: Analyze the samples by flow cytometry within one hour.[13] Differentiate cell populations:

    • Viable: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

Protocol: Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in pathways affected by DHODH inhibition, such as apoptosis (Cleaved PARP, Cleaved Caspase-3) or cell cycle regulation (p53, c-Myc).[3][15]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-DHODH, anti-c-Myc, anti-p21, anti-cleaved Caspase-3, anti-β-actin)[8][15]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[1]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[1]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[16]

References

Application Notes and Protocols for In Vivo Administration of DHODH Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Dhodh-IN-27 In Vivo Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific in vivo studies for a compound designated "this compound" are not extensively published in publicly available literature. The following application notes and protocols are a comprehensive guide based on established methodologies for other well-characterized Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, such as Brequinar, Genz-667348, and Leflunomide. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for this compound in their specific mouse model.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a compelling therapeutic target.[1][3] Inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, resulting in cell cycle arrest and apoptosis in these fast-dividing cells.[1] Several DHODH inhibitors have demonstrated significant preclinical anti-cancer and anti-malarial activity in various mouse models.[4][5][6]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of DHODH inhibitors is the disruption of pyrimidine synthesis.[1] This leads to a cascade of downstream effects culminating in the inhibition of cell proliferation.

DHODH_Signaling_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Downstream Effects Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DHODH->Orotate Pyrimidine Pool Pyrimidine Pool UMP->Pyrimidine Pool DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Pool->DNA/RNA Synthesis Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA/RNA Synthesis->Cell Cycle Arrest & Apoptosis This compound This compound This compound->DHODH Inhibition

Diagram 1: DHODH inhibition blocks pyrimidine synthesis.

A typical in vivo efficacy study for a DHODH inhibitor involves several key stages, from animal model selection to endpoint analysis.

Experimental_Workflow Animal Model Selection Animal Model Selection Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation Randomization Randomization Tumor Implantation->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Diagram 2: Workflow for an in vivo efficacy study.

Data Presentation: Comparative In Vivo Dosing of DHODH Inhibitors

The following tables summarize the in vivo dosing and administration of several DHODH inhibitors in mice from published studies. This information can serve as a guide for designing experiments with this compound.

Table 1: DHODH Inhibitors in Cancer Mouse Models

InhibitorCancer ModelAnimal ModelDoseAdministration RouteStudy Focus
BrequinarSmall Cell Lung CancerPDX and autochthonous mouse modelsNot specifiedNot specifiedStrong tumor growth suppression[5]
BrequinarNeuroblastomaXenograft and transgenic modelsNot specifiedNot specifiedReduced tumor growth and extended survival[6]
BrequinarMelanomaXenograft model10 mg/kg, dailyIntraperitoneal (IP)Combination immunotherapy[7]
LeflunomideNeuroblastomaXenograft modelNot specifiedNot specifiedSuppressed tumor proliferation[8]
(R)-HZ00Not specifiedXenograft model150 mg/kg, q.d.Not specifiedReduced tumor growth in combination with nutlin-3[9]
BAY 2402234AMLXenograft modelUp to 5 mg/kg, dailyOral (p.o.)Anti-tumor efficacy[7]
Meds433CMLXenograft model10 and 20 mg/kgNot specifiedNot specified[7]

Table 2: DHODH Inhibitors in Anti-Malarial Mouse Models

InhibitorParasite ModelAnimal ModelDoseAdministration RouteKey Outcome
Genz-667348P. bergheiMurine model100 mg/kg/dayOral (twice-daily)Sterile cure[4][10]
Genz-668857P. bergheiMurine modelED₅₀ of 13-21 mg/kg/dayOral (twice-daily)Efficacy[4]
Genz-669178P. bergheiMurine modelED₅₀ of 13-21 mg/kg/dayOral (twice-daily)Efficacy[4]

Experimental Protocols

Below are representative protocols for key experiments to evaluate the in vivo efficacy of a novel DHODH inhibitor like this compound.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose, or DMSO and corn oil)[1]

  • Healthy, age-matched mice (e.g., C57BL/6 or BALB/c)

  • Standard animal housing and monitoring equipment

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the study.

  • Dose Formulation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Dose Escalation: Start with a low dose and escalate in subsequent cohorts of mice. A common starting dose could be based on in vitro efficacy data.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 14 days).

  • Monitoring: Monitor mice daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of distress.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.

Materials:

  • This compound

  • Vehicle solution

  • Healthy mice

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of mice at a dose below the MTD.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Data Analysis: Calculate key PK parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Protocol 3: In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.

Materials:

  • This compound

  • Vehicle solution

  • Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice)[1]

  • Human cancer cell line or patient-derived xenograft (PDX) tissue

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.[8]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.[1]

  • Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]

  • Treatment Administration: Administer this compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage for 2-4 weeks).[1]

  • Tumor and Body Weight Measurement: Measure tumor volume and body weight two to three times per week.[8] Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]

  • Endpoint Analysis: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis, such as histology, biomarker analysis, or western blotting.[8]

Logical Relationships in DHODH Inhibition

The inhibition of DHODH sets off a series of events that can be logically mapped to understand the overall therapeutic effect.

Logical_Relationship DHODH_Inhibition DHODH Inhibition Pyrimidine_Depletion Pyrimidine Depletion DHODH_Inhibition->Pyrimidine_Depletion Reduced_Synthesis Reduced DNA/RNA Synthesis Pyrimidine_Depletion->Reduced_Synthesis Cellular_Stress Cellular Stress Pyrimidine_Depletion->Cellular_Stress Cell_Cycle_Arrest Cell Cycle Arrest Reduced_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cellular_Stress->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Diagram 3: Logical flow from DHODH inhibition to anti-tumor effect.

Conclusion

While specific in vivo protocols for this compound are not yet available, the extensive research on other DHODH inhibitors provides a solid foundation for designing robust preclinical studies.[7] By leveraging the methodologies outlined in these application notes, researchers can effectively evaluate the in vivo efficacy and mechanism of action of novel DHODH inhibitors. Careful consideration of the animal model, drug formulation, and endpoint analyses will be critical for a successful in vivo evaluation.[1]

References

Application of Fattiviracin FV-8 (WF-8) in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fattiviracin FV-8 (also referred to as WF-8) is a novel glycolipid antiviral agent isolated from the culture broth of Streptomyces microflavus. It has demonstrated potent and broad-spectrum antiviral activity against a range of enveloped viruses. This document provides detailed application notes and protocols for the use of Fattiviracin FV-8 in antiviral research, based on available scientific literature.

Fattiviracin FV-8 is a neutral glycolipid that has been shown to be effective against Human Immunodeficiency Virus type 1 (HIV-1), Herpes Simplex Virus type 1 (HSV-1), Varicella-Zoster Virus (VZV), and Influenza A and B viruses.[1][2] Its mechanism of action is distinct from many existing antiviral drugs, as it appears to directly target the viral particle to inhibit its entry into the host cell.[3]

Mechanism of Action

The primary antiviral mechanism of Fattiviracin FV-8 is the inhibition of viral entry into host cells.[3] This is achieved through a direct interaction with the viral particle, leading to its inactivation without causing lysis.[3] Research suggests that Fattiviracin FV-8 modulates the fluidity of the viral envelope and/or the host cell plasma membrane.[1][4] This alteration in membrane fluidity is thought to impede the conformational changes and fusion events necessary for the viral envelope to merge with the host cell membrane, thus preventing the release of the viral genome into the cytoplasm.[1][4]

dot

cluster_0 Viral Entry Inhibition by Fattiviracin FV-8 cluster_1 Mechanism FV8 Fattiviracin FV-8 Virus Enveloped Virus (e.g., HIV-1, Influenza) FV8->Virus Directly acts on HostCell Host Cell FV8->HostCell May alter host cell membrane MembraneFluidity Modulation of Membrane Fluidity Virus->MembraneFluidity Alters viral envelope HostCell->MembraneFluidity Alters plasma membrane ViralEntry Inhibition of Viral Entry/Fusion MembraneFluidity->ViralEntry leads to ReplicationBlocked Viral Replication Blocked ViralEntry->ReplicationBlocked results in

Caption: Proposed mechanism of action of Fattiviracin FV-8.

Quantitative Antiviral Activity

The antiviral efficacy of Fattiviracin FV-8 has been quantified against several viruses. The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values derived from in vitro studies.

VirusStrain(s)Cell LineEC₅₀ (µg/mL)CC₅₀ (µg/mL)Reference
HIV-1 IIIB (T-tropic)MAGI/CCR54.3280[3]
JR-FL (M-tropic)MAGI/CCR53.5280[3]
89.6 (Dual-tropic)MAGI/CCR56.1280[3]
HSV-1 KOSVero2.7>5000[3]
VZV OkaVero3.0>5000[3]
Influenza A H1N1MDCK1.9Not Reported[3]
Influenza B B/Lee/40MDCK3.3Not Reported[3]

Experimental Protocols

Detailed experimental protocols for evaluating the antiviral activity of Fattiviracin FV-8 are provided below. These are representative protocols based on standard virological assays and published data on FV-8.

Cytotoxicity Assay (CC₅₀ Determination)

This protocol is to determine the concentration of Fattiviracin FV-8 that causes a 50% reduction in the viability of the host cells.

  • Materials:

    • Host cells (e.g., Vero, MAGI/CCR5, MDCK)

    • Complete culture medium

    • Fattiviracin FV-8 stock solution

    • 96-well microtiter plates

    • Cell viability reagent (e.g., MTT, XTT, or Cell Counting Kit-8)

    • Plate reader

  • Protocol:

    • Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

    • After 24 hours, remove the culture medium and add fresh medium containing serial dilutions of Fattiviracin FV-8. Include a vehicle control (medium with the same concentration of the solvent used for FV-8) and a cell-only control (medium without FV-8).

    • Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each concentration of FV-8 relative to the cell-only control.

    • The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the FV-8 concentration and fitting the data to a dose-response curve.

dot

cluster_0 Cytotoxicity Assay (CC₅₀) Workflow start Start seed_cells Seed host cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_fv8 Add serial dilutions of Fattiviracin FV-8 incubate_24h->add_fv8 incubate_assay_duration Incubate for assay duration add_fv8->incubate_assay_duration add_viability_reagent Add cell viability reagent (e.g., MTT) incubate_assay_duration->add_viability_reagent incubate_color Incubate for color development add_viability_reagent->incubate_color read_absorbance Measure absorbance incubate_color->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_cc50 Determine CC₅₀ from dose-response curve calculate_viability->determine_cc50 end End determine_cc50->end

Caption: Workflow for determining the CC₅₀ of Fattiviracin FV-8.

Plaque Reduction Assay (EC₅₀ Determination for HSV-1 and VZV)

This assay is used to quantify the antiviral activity of Fattiviracin FV-8 by measuring the reduction in the number of viral plaques.

  • Materials:

    • Confluent monolayer of host cells (e.g., Vero cells) in 6- or 12-well plates

    • Virus stock (e.g., HSV-1, VZV)

    • Serum-free culture medium

    • Fattiviracin FV-8 stock solution

    • Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or low-melting-point agarose)

    • Fixing solution (e.g., 10% formalin)

    • Staining solution (e.g., 0.1% crystal violet)

  • Protocol:

    • Prepare serial dilutions of Fattiviracin FV-8 in serum-free medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

    • Mix the diluted virus with each dilution of Fattiviracin FV-8 (and a vehicle control) and incubate at 37°C for 1 hour.

    • Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixtures.

    • Incubate at 37°C for 1-2 hours to allow for viral adsorption.

    • Remove the inoculum and add the overlay medium containing the corresponding concentration of Fattiviracin FV-8.

    • Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

    • Fix the cells with the fixing solution and then stain with the crystal violet solution.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of FV-8 compared to the virus control.

    • The EC₅₀ value is determined by plotting the percentage of plaque reduction against the log of the FV-8 concentration and fitting the data to a dose-response curve.

dot

cluster_0 Plaque Reduction Assay Workflow start Start prepare_cells Prepare confluent cell monolayers start->prepare_cells prepare_mix Prepare virus/ FV-8 mixtures prepare_cells->prepare_mix incubate_mix Incubate mixtures 1h at 37°C prepare_mix->incubate_mix inoculate Inoculate cells incubate_mix->inoculate adsorb Allow viral adsorption (1-2h) inoculate->adsorb overlay Add overlay medium with FV-8 adsorb->overlay incubate_plaques Incubate until plaques form overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count Count plaques fix_stain->count calculate_ec50 Calculate EC₅₀ count->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for the Plaque Reduction Assay.

Time-of-Addition Assay (to confirm mechanism of action)

This assay helps to determine the stage of the viral life cycle that is inhibited by Fattiviracin FV-8.

  • Materials:

    • Host cells and virus

    • Fattiviracin FV-8 at a concentration several times its EC₅₀

    • Culture medium

    • Appropriate assay for quantifying viral replication (e.g., plaque assay, ELISA for viral antigen, or qPCR for viral RNA/DNA)

  • Protocol:

    • Seed host cells in a multi-well plate.

    • Infect the cells with the virus.

    • Add Fattiviracin FV-8 at different time points relative to the time of infection (e.g., -2h, 0h, 1h, 2h, 4h, 8h post-infection).

    • Incubate the plates for a full replication cycle of the virus.

    • Quantify the level of viral replication in each well.

    • Plot the percentage of viral inhibition against the time of drug addition. A significant loss of antiviral activity when the drug is added after viral entry suggests that the compound acts at an early stage of the viral life cycle. For Fattiviracin FV-8, it is expected that the antiviral effect will be most potent when added at the time of or before infection.[3]

Conclusion

Fattiviracin FV-8 is a promising broad-spectrum antiviral agent with a unique mechanism of action that targets the early stage of viral entry. Its high selectivity index against several enveloped viruses makes it an interesting candidate for further preclinical and clinical development. The protocols and data presented in these application notes provide a foundation for researchers to investigate the antiviral properties of Fattiviracin FV-8 and explore its potential as a therapeutic agent.

References

Application Notes and Protocols: Dhodh-IN-27 Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-27 is an experimental, potent, and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] This pathway is essential for the production of pyrimidines, which are fundamental building blocks for DNA and RNA.[1][2] Cancer cells, with their high proliferative rate, exhibit a significant demand for nucleotides, rendering them particularly vulnerable to the inhibition of this pathway.[1][2] By blocking DHODH, this compound depletes the intracellular pyrimidine pool, which in turn leads to cell cycle arrest, inhibition of proliferation, and in some instances, apoptosis of cancer cells.[1][3][4]

While DHODH inhibitors have demonstrated robust preclinical efficacy, their effectiveness as single agents in clinical settings has been modest.[1] This has led to the exploration of combination therapy strategies to enhance their anti-cancer effects and overcome potential resistance mechanisms.[1] Combining this compound with other therapeutic agents can target multiple oncogenic pathways simultaneously, leading to synergistic anti-tumor activity.[1] Promising combination strategies include co-administration with immune checkpoint inhibitors, BCL-2 family inhibitors (e.g., Venetoclax), and standard-of-care chemotherapies.[1][5]

These application notes provide a comprehensive guide for the experimental design and execution of studies evaluating this compound in combination therapies. Detailed protocols for key in vitro assays are provided to enable researchers to assess synergistic effects and elucidate the underlying mechanisms of action.

Data Presentation

Quantitative data from combination studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Single-Agent IC50 Determination

Cell LineThis compound IC50 (nM)Combination Agent IC50 (nM)
Cell Line A
Cell Line B
Cell Line C

Table 2: Combination Index (CI) Values for this compound and Combination Agent

Cell LineMolar Ratio (this compound:Agent)Fa 0.5 (CI)Fa 0.75 (CI)Fa 0.9 (CI)Synergy Interpretation*
Cell Line A1:1
1:2
2:1
Cell Line B1:1
1:2
2:1

*Synergy (CI < 0.9), Additive (CI = 0.9-1.1), Antagonism (CI > 1.1)

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Treatment Group% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle Control
This compound (IC50)
Combination Agent (IC50)
Combination

Table 4: Cell Cycle Analysis

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
This compound (IC50)
Combination Agent (IC50)
Combination

Mandatory Visualizations

Signaling Pathway

DHODH_Signaling_Pathway cluster_0 Mitochondrion cluster_1 De Novo Pyrimidine Synthesis cluster_2 Cellular Consequences DHODH DHODH ETC Electron Transport Chain DHODH->ETC e- Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Dhodh_IN_27 This compound Dhodh_IN_27->DHODH Inhibition CellCycle Cell Cycle Arrest Dhodh_IN_27->CellCycle Induces Apoptosis Apoptosis Dhodh_IN_27->Apoptosis Induces

Caption: DHODH Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Single-Agent Activity cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanistic Studies A1 Determine IC50 of This compound B1 Design Concentration Matrix (Constant Ratio) A1->B1 A2 Determine IC50 of Combination Agent A2->B1 B2 Cell Viability Assay (e.g., CellTiter-Glo) B1->B2 B3 Calculate Combination Index (CI) (Chou-Talalay Method) B2->B3 C1 Apoptosis Assay (Annexin V/PI) B3->C1 Synergistic Combinations C2 Cell Cycle Analysis (Flow Cytometry) B3->C2 C3 Western Blot (Signaling Pathways) B3->C3

Caption: Experimental Workflow for Synergy Screening.

Logical Relationship

Logical_Relationship cluster_0 Cellular Effects Dhodh_IN_27 This compound Pyrimidine_Depletion Pyrimidine Depletion Dhodh_IN_27->Pyrimidine_Depletion Combo_Agent Combination Agent Pathway_Inhibition Target Pathway Inhibition Combo_Agent->Pathway_Inhibition Cell_Stress Increased Cellular Stress Pyrimidine_Depletion->Cell_Stress Pathway_Inhibition->Cell_Stress Synergistic_Effect Synergistic Anti-Cancer Effect Cell_Stress->Synergistic_Effect

Caption: Logic of this compound Combination Therapy.

Experimental Protocols

Cell Viability and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent individually in selected cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (Note: Use of dialyzed fetal bovine serum (FBS) is recommended to prevent uridine (B1682114) in the medium from rescuing cells from the effects of this compound[1])

  • This compound

  • Combination agent

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination agent in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for 72 hours (or a predetermined appropriate time).

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a plate reader.

  • Normalize the data to the vehicle control and use non-linear regression analysis to calculate the IC50 values.

Synergy Analysis using the Chou-Talalay Method

Objective: To determine if the combination of this compound and the partner drug results in synergistic, additive, or antagonistic effects.

Materials:

  • Materials from Protocol 1

  • CompuSyn software or other suitable analysis software

Protocol:

  • Based on the individual IC50 values, design a concentration matrix for the combination treatment. A common approach is to use a constant ratio of the two drugs based on their IC50s (e.g., 1:1, 1:2, 2:1 ratios) and test several dilutions of this mixture.[1]

  • Seed cells in a 96-well plate as described in Protocol 1.

  • Treat the cells with this compound alone, the combination agent alone, and the combination of both at the various concentrations.[1] Include a vehicle control.

  • After 72 hours of incubation, perform the CellTiter-Glo® assay as described in Protocol 1.

  • Analyze the dose-response data using CompuSyn software to calculate the Combination Index (CI). The CI value quantitatively determines the nature of the drug interaction.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound, the combination agent, and their combination.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the vehicle, this compound (at its IC50), the combination agent (at its IC50), and the combination of both for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

Objective: To determine the effect of the combination therapy on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (B145695) (ice-cold)

  • Flow cytometer

Protocol:

  • Seed and treat cells in 6-well plates as described in Protocol 3.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI/RNase A staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by examining key signaling proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against PARP, Caspase-3, p53, c-Myc, p21, Bcl-2, Mcl-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat cells as described in Protocol 3.

  • Lyse the cells and quantify protein concentration.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Developing Assays for DHODH Inhibitor Activity: Application Notes and Protocols for Dhodh-IN-27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate (B8406146) Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a compelling therapeutic target for oncology, autoimmune disorders, and viral infections.[3][4] Dhodh-IN-27 is a novel investigational inhibitor of DHODH. These application notes provide detailed protocols for characterizing the in vitro activity of this compound and similar compounds.

The primary mechanism of action of DHODH inhibitors is the depletion of the cellular pyrimidine pool, which leads to cell cycle arrest and a reduction in cell proliferation.[1][5] The protocols outlined below describe methods to quantify the enzymatic inhibition of DHODH, assess the anti-proliferative effects on cultured cells, and confirm the on-target activity of the inhibitor.

Data Presentation: Comparative Inhibitor Potency

The potency of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables provide reference IC50 values for several well-characterized DHODH inhibitors. The corresponding values for this compound must be determined experimentally using the protocols provided herein.

Table 1: Biochemical IC50 Values of Known DHODH Inhibitors against Human DHODH

InhibitorIC50 (nM)Reference(s)
BAY 24022341.2[1]
Brequinar5.2[1]
ASLAN00335[1]
Teriflunomide~600
A77 1726411[1]
This compound To Be Determined

Table 2: Cell-Based IC50 Values of Known DHODH Inhibitors

InhibitorCell LineIC50 (µM)Reference(s)
BrequinarA-3750.59
BrequinarA5494.1
TeriflunomideMDA-MB-46831.36 (96h)
This compound To Be Determined

Signaling Pathways and Experimental Workflows

To understand the context of the assays, it is crucial to visualize the underlying biological pathway and the experimental procedures.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Inner Mitochondrial Membrane cluster_inhibitor Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Oxidation UMP UMP Orotate->UMP UMPS dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis This compound This compound This compound->DHODH Inhibition

Figure 1: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of this compound C Dispense Compound to 96-well Plate A->C B Prepare Assay Reagents/Cell Culture D Add Enzyme/Substrate Mix (Biochemical) or Add Cells (Cell-Based) B->D C->D E Incubate (e.g., 60 min or 72 hrs) D->E F Add Detection Reagent E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Inhibition/Viability G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Figure 2: General Experimental Workflow for IC50 Determination.

Experimental Protocols

Protocol 1: Biochemical DHODH Enzyme Inhibition Assay (DCIP-Based)

This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant human DHODH protein

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-dihydroorotate (DHO)

  • Decylubiquinone (Coenzyme Q analog)

  • 2,6-dichloroindophenol (DCIP)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 1 µM to 100 µM, which can be further diluted in the assay.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 98 µL of the reaction mixture to each well.

    • Add recombinant DHODH enzyme to each well to a final concentration of approximately 5-10 nM.

    • Incubate at 37°C for 30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding DCIP solution to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time (kinetic mode) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT/WST-1)

This protocol assesses the effect of this compound on the proliferation of a cancer cell line of interest.

Materials:

  • Cancer cell line (e.g., A549, Jurkat, MOLM-13)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing the various concentrations of the inhibitor. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement (WST-1 example):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the background absorbance (media only) from all measurements.

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control (100% viability).

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Uridine (B1682114) Rescue Assay

This assay confirms that the anti-proliferative effect of this compound is due to the inhibition of the de novo pyrimidine synthesis pathway. Exogenous uridine can bypass the DHODH-catalyzed step, thus "rescuing" the cells from the inhibitor's effect.[5]

Procedure:

  • Follow the Cell-Based Proliferation Assay (Protocol 2) as described.

  • Prepare a parallel set of 96-well plates.

  • In this parallel set, in addition to the serial dilutions of this compound, supplement the culture medium with 100 µM uridine.

  • After the 72-hour incubation, measure cell viability as described in Protocol 2.

  • Data Analysis:

    • Calculate the IC50 values for this compound in the absence and presence of uridine.

    • A significant rightward shift (increase) in the IC50 value in the presence of uridine confirms that the primary mechanism of action of this compound is the inhibition of DHODH.[1]

Validation_Workflow Start Hit Compound Identified (e.g., this compound) Biochem_Assay Biochemical Assay (Protocol 1) Start->Biochem_Assay Cell_Assay Cell-Based Assay (Protocol 2) Start->Cell_Assay Check_Potency Is IC50 in desired range? Biochem_Assay->Check_Potency Cell_Assay->Check_Potency Uridine_Rescue Uridine Rescue Assay (Protocol 3) Check_Potency->Uridine_Rescue Yes Discard1 Discard or Optimize (Low Potency) Check_Potency->Discard1 No Check_Rescue Significant IC50 shift? Uridine_Rescue->Check_Rescue Validated_Hit Validated On-Target DHODH Inhibitor Check_Rescue->Validated_Hit Yes Discard2 Discard or Investigate (Off-Target Effects) Check_Rescue->Discard2 No

Figure 3: Hit Validation Workflow for a DHODH Inhibitor.

References

Application Notes and Protocols for DHODH Inhibitor Treatment in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Evaluation of Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitor, Dhodh-IN-27, in Preclinical Xenograft Models

Note on the Investigated Compound: Initial searches for a compound specifically named "this compound" have not yielded publicly available data regarding its use in xenograft or cancer models. A compound designated "this compound" (also known as WF-8) is listed as a dihydroorotate dehydrogenase (DHODH) inhibitor with an IC50 of 64.97 μM, primarily for use as an herbicide[1]. The high IC50 value suggests low potency, which may limit its therapeutic applicability.

Due to the absence of specific data for "this compound" in the context of cancer xenograft studies, this document will provide a representative set of application notes and protocols based on a well-characterized, potent, and clinically evaluated DHODH inhibitor, Brequinar . This will serve as a detailed guide for researchers and drug development professionals on the preclinical evaluation of DHODH inhibitors in xenograft models.

Introduction to DHODH as a Therapeutic Target in Oncology

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of building blocks for DNA and RNA.[2][3] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[2][3] DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain.[3][4] Inhibition of DHODH depletes the pyrimidine nucleotide pool, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6] Several DHODH inhibitors, including Brequinar, have shown robust anti-tumor activity in a variety of preclinical cancer models.[7]

Quantitative Data Summary: Brequinar in Xenograft Models

The following table summarizes the efficacy of Brequinar as a single agent or in combination therapy across various cancer xenograft models.

Cancer TypeCell LineAnimal ModelBrequinar DosageTreatment DurationOutcomeReference
NeuroblastomaSK-N-BE(2)C, SK-N-ASTransgenic TH-MYCN miceNot SpecifiedShort-termSignificantly upregulated ferroptosis-related genes[1]
NeuroblastomaNot SpecifiedXenograft and transgenic miceNot SpecifiedNot SpecifiedDramatically reduced tumor growth and extended survival[1]
MedulloblastomaD458 (metastatic)Zebrafish XenograftNot SpecifiedNot SpecifiedSignificantly inhibited tumor growth at non-toxic concentrations[6]
Pancreatic CancerNot SpecifiedPancreatic tumor xenograft modelNot SpecifiedNot SpecifiedStrong anti-cancer activity[8]
MelanomaB16F10Immunocompetent miceNot SpecifiedNot SpecifiedImpressive single-agent efficacy; prolonged survival in combination with immune checkpoint blockade[9]
Esophageal Squamous Cell CarcinomaKYSE150Xenograft mouse modelNot SpecifiedNot SpecifiedEctopic DHODH expression promoted tumor growth[10]

Experimental Protocols

Cell Culture and Xenograft Tumor Establishment

Objective: To establish solid tumors in immunocompromised mice for the evaluation of DHODH inhibitor efficacy.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13 for AML, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)

  • Sterile PBS, syringes, and needles

Protocol:

  • Culture cancer cells in a 37°C, 5% CO₂ incubator to ~80% confluency.

  • Harvest cells using trypsin-EDTA and wash twice with sterile PBS.

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Brequinar Administration in Xenograft Models

Objective: To administer the DHODH inhibitor to tumor-bearing mice and monitor its effects.

Materials:

  • Brequinar sodium salt

  • Vehicle for solubilization (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles or appropriate needles for intraperitoneal (IP) injection

  • Calipers for tumor measurement

  • Scale for monitoring body weight

Protocol:

  • Prepare the Brequinar solution in the chosen vehicle at the desired concentration.

  • Administer Brequinar to the treatment group via the chosen route (e.g., oral gavage or IP injection) at a predetermined dose and schedule (e.g., daily, twice daily).

  • Administer an equal volume of the vehicle to the control group.

  • Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.

  • At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot, RNA sequencing).

Western Blot Analysis for Target Engagement and Downstream Effects

Objective: To assess the impact of DHODH inhibition on key signaling proteins.

Materials:

  • Excised tumor tissue

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-p53, anti-DHODH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Homogenize a portion of the excised tumor tissue in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

Visualizations: Signaling Pathways and Experimental Workflow

DHODH Inhibition and Downstream Cellular Effects

The inhibition of DHODH leads to a depletion of pyrimidines, which in turn affects multiple cellular processes, including DNA replication, RNA synthesis, and cell cycle progression. This can lead to the activation of tumor suppressor pathways, such as p53, and the downregulation of oncogenic drivers like MYC.[6][11]

DHODH_Inhibition_Pathway DHODH DHODH Orotate Orotate DHODH->Orotate Brequinar Brequinar (DHODH Inhibitor) Brequinar->DHODH Inhibits Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Pool Pyrimidine Pool (UMP, CTP, UTP) Orotate->Pyrimidine_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis p53 p53 Activation Pyrimidine_Pool->p53 Depletion leads to MYC MYC Downregulation Pyrimidine_Pool->MYC Depletion leads to Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis MYC->Apoptosis

Caption: Mechanism of action of Brequinar via DHODH inhibition.

Experimental Workflow for Xenograft Studies

The following diagram outlines the typical workflow for evaluating a DHODH inhibitor in a preclinical xenograft model.

Xenograft_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis Cell_Culture 1. Cancer Cell Culture Xenograft_Prep 2. Prepare Cell Suspension Cell_Culture->Xenograft_Prep Implantation 3. Subcutaneous Implantation Xenograft_Prep->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice Tumor_Growth->Randomization Treatment 6. Administer Brequinar & Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 8. Euthanize & Excise Tumors Monitoring->Euthanasia Analysis 9. Histology, WB, etc. Euthanasia->Analysis

References

Troubleshooting & Optimization

troubleshooting Dhodh-IN-27 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dhodh-IN-27 and other dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. Our aim is to help you navigate experimental variability and achieve consistent, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH) with a reported IC50 of 64.97 μM.[1] DHODH is a critical mitochondrial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of nucleotides required for DNA and RNA.[2][3][4] By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines and subsequently inhibiting cell proliferation.[3][5] This makes it a tool for studying diseases characterized by rapid cell growth, such as cancer.[3][4]

Q2: What are the common causes of experimental variability when using DHODH inhibitors like this compound?

A2: Variability in experiments with DHODH inhibitors can arise from several factors:

  • Compound Handling and Stability: this compound, like many small molecules, has specific solubility and stability characteristics. Inconsistent preparation of stock solutions, improper storage, and repeated freeze-thaw cycles can lead to significant variability.[3]

  • Cell Line-Specific Metabolism: Cells can synthesize pyrimidines through both the de novo pathway (targeted by this compound) and the salvage pathway.[6] Cell lines with a highly active salvage pathway can bypass the effects of DHODH inhibition, leading to apparent resistance or variable responses.[6]

  • Culture Conditions: The presence of pyrimidines, particularly uridine (B1682114), in cell culture supplements like fetal bovine serum (FBS) can rescue cells from the effects of DHODH inhibition.[3][7]

  • Experimental Parameters: Cell seeding density, passage number, and the duration of the experiment can all influence the observed efficacy of the inhibitor.[3][6]

  • Lot-to-Lot Reagent Variability: There can be variations in the purity and activity of chemical compounds and other reagents between different manufacturing lots.[3]

Q3: How can I confirm that the observed cellular effects are specifically due to DHODH inhibition?

A3: A "uridine rescue" experiment is the standard method to confirm the on-target effect of a DHODH inhibitor.[6] The inhibitory effects of this compound on cell proliferation or other phenotypes should be reversible by supplementing the culture medium with uridine.[6][7][8] If the addition of uridine restores the normal phenotype, it strongly indicates that the observed effects are due to the inhibition of the de novo pyrimidine synthesis pathway.[6]

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value or Reduced Efficacy

Possible Causes & Troubleshooting Steps

Possible Cause Explanation Troubleshooting Steps
Compound Precipitation This compound may precipitate out of solution in aqueous culture media, reducing its effective concentration.[3]- Ensure complete dissolution in DMSO before preparing aqueous dilutions.- Prepare fresh dilutions for each experiment.[3]- Visually inspect media for any signs of precipitation.
Pyrimidine Salvage Pathway Activity The presence of uridine in fetal bovine serum (FBS) can allow cells to bypass the de novo synthesis pathway, masking the inhibitor's effect.[3][7]- Use dialyzed FBS to minimize the concentration of nucleosides.[6]- Perform a uridine rescue experiment to confirm on-target activity.[6]
High Cell Density At high cell densities, the demand for pyrimidines increases, and cell-to-cell interactions can alter drug sensitivity, potentially requiring higher inhibitor concentrations.[3]- Optimize cell seeding density to ensure logarithmic growth throughout the assay.- Maintain consistent seeding density across all experiments.[3]
Cell Line Characteristics Different cell lines exhibit varying dependencies on the de novo pyrimidine pathway.[6] Additionally, cell lines can experience phenotypic drift with high passage numbers, altering drug sensitivity.[3]- Regularly authenticate cell lines.- Use cells within a consistent and low passage number range.[3]- Establish and use a master cell bank.[3]
Issue 2: Inconsistent Results Between Experiments

Possible Causes & Troubleshooting Steps

Possible Cause Explanation Troubleshooting Steps
Inconsistent Compound Handling This compound's solubility and stability can be compromised by the quality of DMSO and handling procedures.[3]- Use high-quality, anhydrous DMSO for stock solutions.[3]- Aliquot stock solutions to minimize freeze-thaw cycles.[3]- Adhere to a standardized protocol for stock preparation and storage.[3]
Lot-to-Lot Reagent Variability Variations in the purity and activity of this compound or other critical reagents can lead to inconsistent results.[3]- If possible, purchase a large single lot of the inhibitor for a series of experiments.- Qualify new lots of reagents (e.g., FBS, media) before use in critical experiments.
Variability in Experimental Setup Minor variations in incubation times, cell numbers, or reagent volumes can contribute to experimental noise.- Follow a detailed, standardized experimental protocol.- Ensure all equipment (pipettes, incubators, etc.) is properly calibrated.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DHODH Inhibition

DHODH_Inhibition_Pathway DHODH Inhibition and Downstream Effects cluster_pathway DHODH_IN_27 This compound DHODH DHODH (Mitochondrial Enzyme) DHODH_IN_27->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes DeNovo_Synthesis De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Dihydroorotate->Orotate UMP UMP Orotate->UMP Orotate->UMP Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) UMP->Pyrimidine_Pool UMP->Pyrimidine_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis p53 p53 Activation Pyrimidine_Pool->p53 Depletion leads to Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Salvage_Pathway Pyrimidine Salvage Pathway Salvage_Pathway->Pyrimidine_Pool Bypasses Inhibition Uridine Exogenous Uridine (from FBS) Uridine->Salvage_Pathway Bypasses Inhibition

Caption: DHODH inhibition by this compound blocks the de novo pyrimidine synthesis pathway.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Troubleshooting this compound Experimental Variability Start Start: Inconsistent Results or Low Efficacy Check_Compound Step 1: Verify Compound Handling & Storage Start->Check_Compound Check_Culture Step 2: Assess Culture Conditions Check_Compound->Check_Culture If handling is correct Check_Cells Step 3: Evaluate Cell Line Health & Density Check_Culture->Check_Cells If culture conditions are optimal Uridine_Rescue Step 4: Perform Uridine Rescue Experiment Check_Cells->Uridine_Rescue If cells are healthy On_Target Result: On-Target Effect (DHODH Inhibition) Uridine_Rescue->On_Target Yes (Phenotype is rescued) Off_Target Result: Potential Off-Target Effect or Other Issue Uridine_Rescue->Off_Target No (Phenotype is not rescued) End End: Consistent Results On_Target->End

Caption: A logical workflow for troubleshooting this compound experiments.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection: Use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] Water-absorbing DMSO can impact compound solubility.[3]

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.

  • Dissolution: To ensure the compound is fully dissolved, warm the solution to 37°C and use an ultrasonic bath if necessary.[3]

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

  • Important: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[3]

Protocol 2: Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density that allows for logarithmic growth during the assay. Ensure consistent seeding across all wells.

  • Cell Adherence: Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare fresh serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours). The optimal time may vary depending on the cell line's doubling time.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Uridine Rescue Experiment
  • Experimental Setup: Design your primary assay (e.g., a cell viability assay) as you normally would.

  • Co-treatment: In a parallel set of experiments, treat the cells with the same concentrations of this compound, but also co-incubate them with uridine (a typical starting concentration is 50-100 µM).

  • Controls: Include the following controls:

    • Vehicle control (no inhibitor, no uridine)

    • This compound only

    • Uridine only

  • Incubation and Analysis: Follow the same incubation and analysis procedures as your primary assay.

  • Interpretation: If the cytotoxic or anti-proliferative effects of this compound are diminished or completely reversed in the presence of uridine, this confirms that the inhibitor is acting on-target by depleting the pyrimidine pool.

References

Technical Support Center: Dhodh-IN-27 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance to Dhodh-IN-27, a potent Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitor, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly at the S-phase, and subsequently apoptosis in rapidly proliferating cancer cells that are highly dependent on this pathway for survival.[5][6][7]

Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the common mechanisms of resistance?

A2: Resistance to DHODH inhibitors like this compound can emerge through several mechanisms:

  • Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can bypass the de novo synthesis blockade by upregulating the pyrimidine salvage pathway. This pathway utilizes extracellular uridine (B1682114) and cytidine. A key enzyme in this pathway, uridine-cytidine kinase 2 (UCK2), is often overexpressed in resistant cells.[5][8]

  • Increased Expression or Amplification of DHODH: Overexpression or gene amplification of the DHODH protein can effectively "titrate out" the inhibitor, necessitating higher concentrations of this compound to achieve the same inhibitory effect.[5][9]

  • Mutations in the DHODH Gene: Point mutations within the drug-binding site of the DHODH enzyme can reduce the binding affinity of this compound, thereby restoring enzymatic function despite the presence of the inhibitor.[9]

  • Upregulation of Upstream Enzymes: Increased expression of the trifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), which functions upstream of DHODH, can lead to an increased substrate flux through the de novo pathway, potentially overcoming the inhibition.[5][8]

Q3: How can I experimentally determine the specific mechanism of resistance in my cell line?

A3: A multi-faceted approach is recommended to elucidate the resistance mechanism:

  • Gene Expression Analysis (qPCR/RNA-seq): Quantify the mRNA levels of key genes in both your sensitive and resistant cell lines. Look for upregulation of DHODH, UCK2, CAD, and nucleoside transporters like SLC29A1 (ENT1) in the resistant cells.[5][8][10]

  • Western Blot Analysis: Assess the protein levels of DHODH, UCK2, and CAD to confirm if the observed changes in mRNA expression translate to the protein level.[5]

  • DHODH Gene Sequencing: Sequence the coding region of the DHODH gene in your resistant cell line to identify any potential mutations that could confer resistance.[5][9]

  • Uridine Rescue Assay: Confirm that the resistance is related to the pyrimidine synthesis pathway. The cytotoxic effects of this compound should be reversible by the addition of exogenous uridine to the culture medium in both sensitive and, to some extent, resistant cells, confirming on-target activity.[8][10]

Troubleshooting Guides

Problem 1: this compound shows reduced efficacy in my experiments.

Possible Cause Troubleshooting Steps
Cell Culture Media Composition Check if the culture medium is supplemented with high levels of uridine or other pyrimidine precursors that could bypass the effect of this compound.[5] Use a pyrimidine-free medium for your experiments if possible.
Drug Potency and Storage Ensure this compound is properly stored, typically at -80°C, to maintain its potency. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[5]
Cell Line Integrity Perform regular cell line authentication to ensure you are working with the correct cell line. Conduct mycoplasma testing, as contamination can alter cellular metabolism and drug response.[5]
Suboptimal Drug Concentration Perform a dose-response curve to determine the IC50 value of this compound for your specific cell line.[10] See the data presentation section for example concentrations.

Problem 2: I am unable to confirm the upregulation of the pyrimidine salvage pathway in my resistant cell line.

Possible Cause Troubleshooting Steps
Uridine Uptake Assay Lacks Sensitivity If using a uridine uptake assay, ensure the incubation time with radiolabeled uridine is optimized (e.g., 10-30 minutes).[10] Use a known ENT1 inhibitor as a negative control to validate the assay.[10]
Compensatory Mechanisms The resistance may not be driven by the salvage pathway. Investigate other potential mechanisms such as DHODH overexpression or mutation.
Incorrect Antibodies for Western Blot Validate the specificity of your primary antibodies for UCK2 and other salvage pathway proteins.

Data Presentation

Table 1: Representative Concentrations for in vitro Studies with DHODH Inhibitors.

Experiment Cell Line DHODH Inhibitor Concentration Range Reference
CRISPR-activation ScreenTF-1 (AML)BAY 24022341 nM and 50 nM[8]
Cell Viability AssayVarious Cancer Cell LinesBrequinar10 nM - 10 µM[10]
Cell Viability AssayMelanoma, Myeloma, LymphomaA771726, Brequinar1 µM - 100 µM[6]
In vitro DHODH InhibitionRecombinant Human DHODHIndoluidin DIC50 = 210 nM[11]
In vitro DHODH InhibitionRecombinant Human DHODHBrequinarIC50 = 4.5 nM[11]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8/MTT)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Drug Treatment: Remove the existing medium and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).[5]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]

  • Viability Assessment: Add 10 µL of CCK-8 solution (or MTT reagent) to each well and incubate for 1-4 hours at 37°C.[5]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis for DHODH and UCK2

  • Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[5]

  • SDS-PAGE: Separate the proteins on a 4-12% gradient polyacrylamide gel.[5]

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.[5]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHODH, UCK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Whole-Genome CRISPR Activation Screen for Resistance Genes

  • Library Transduction: Transduce a cancer cell line (e.g., TF-1) with a pooled CRISPR activation (CRISPRa) sgRNA library.

  • Baseline Sample: Collect a sample of the transduced cells at day 0 (T0) to determine the initial sgRNA representation.

  • Drug Selection: Culture the remaining transduced cells in the presence of a lethal concentration of this compound (e.g., a concentration that inhibits the growth of the parental cells).[8]

  • Harvesting Resistant Cells: After 14-21 days, harvest the surviving, resistant cell population.[5]

  • Genomic DNA Extraction: Extract genomic DNA from both the T0 and the resistant cell populations.[5][8]

  • sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing to determine the relative abundance of each sgRNA in the T0 and resistant populations.[5][8]

  • Data Analysis: Identify sgRNAs that are significantly enriched in the resistant population compared to the T0 population. The target genes of these enriched sgRNAs are potential drivers of resistance.

Visualizations

DHODH_Inhibition_and_Resistance cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Inhibitor Inhibition cluster_Resistance Resistance Mechanisms CAD CAD DHO Dihydroorotate CAD->DHO Orotate Orotate DHO->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Dhodh_IN_27 This compound Dhodh_IN_27->DHO Inhibits DHODH_mut DHODH Mutation/ Amplification DHODH_mut->DHO Restores Function Salvage Pyrimidine Salvage (UCK2, ENT1) Salvage->UMP Bypasses Blockade CAD_up CAD Upregulation CAD_up->DHO Increases Substrate

Caption: Signaling pathway of this compound action and resistance.

Troubleshooting_Workflow start Start: Drug Resistance Observed qpcr qPCR/RNA-seq for DHODH, UCK2, CAD start->qpcr western Western Blot for DHODH, UCK2, CAD start->western sequencing Sequence DHODH gene start->sequencing uridine_rescue Uridine Rescue Assay start->uridine_rescue decision1 Gene/Protein Upregulation? qpcr->decision1 western->decision1 decision2 DHODH Mutation Found? sequencing->decision2 decision3 Uridine Rescues Phenotype? uridine_rescue->decision3 decision1->sequencing No res_mech1 Resistance Mechanism: Target/Salvage Pathway Upregulation decision1->res_mech1 Yes decision2->uridine_rescue No res_mech2 Resistance Mechanism: DHODH Mutation decision2->res_mech2 Yes res_mech3 On-Target Effect Confirmed, Investigate Other Mechanisms decision3->res_mech3 Yes off_target Possible Off-Target Effects or Other Resistance decision3->off_target No

Caption: Workflow for troubleshooting this compound resistance.

Combination_Therapy_Logic Dhodh_IN_27 This compound DeNovo_Block De Novo Pathway Blocked Dhodh_IN_27->DeNovo_Block Synergy Synergistic Cell Death Dhodh_IN_27->Synergy Salvage_Activation Salvage Pathway Upregulation (Resistance) DeNovo_Block->Salvage_Activation ENT1_Inhibitor ENT1 Inhibitor Salvage_Block Salvage Pathway Blocked ENT1_Inhibitor->Salvage_Block ENT1_Inhibitor->Synergy

Caption: Logic for combination therapy to overcome resistance.

References

Technical Support Center: Dhodh-IN-27 Assay Interference and Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dhodh-IN-27 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential artifacts encountered during their experiments. The following guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific challenges.

Disclaimer: The information provided is based on general knowledge of DHODH inhibitor assays. While this compound is a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, specific characteristics may vary. The troubleshooting strategies outlined here are based on common issues observed with other DHODH inhibitors and should be adapted as needed for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is critical for the synthesis of nucleotides required for DNA and RNA replication.[1][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and a reduction in cell proliferation, particularly in rapidly dividing cells such as cancer cells.[1][4]

Q2: What are the expected outcomes of successful DHODH inhibition by this compound in a cell-based assay?

A2: Successful inhibition of DHODH by this compound in a cell-based assay is expected to result in decreased cell viability and proliferation.[5] This can be observed as a reduction in signal in assays like MTT, WST-1, or CellTiter-Glo.[3][4] Additionally, you may observe cell cycle arrest, typically at the S-phase.[4]

Q3: How can I confirm that the observed effects of this compound are on-target?

A3: A uridine (B1682114) rescue experiment is the standard method to confirm that the observed effects are due to the inhibition of DHODH.[6][7] Supplementing the cell culture medium with exogenous uridine allows cells to bypass the blocked de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway.[3][8] If the addition of uridine reverses the anti-proliferative or cytotoxic effects of this compound, it strongly indicates an on-target mechanism.[6][9]

Q4: What are some known off-target effects of DHODH inhibitors?

A4: While potent DHODH inhibitors are designed for specificity, off-target effects can occur, especially at higher concentrations.[6][7] These can include interactions with other cellular proteins or signaling pathways unrelated to nucleotide metabolism.[7] If a uridine rescue experiment fails to reverse the observed phenotype, it may suggest potential off-target effects.[5]

Troubleshooting Guide

This guide addresses common problems encountered during this compound experiments, their possible causes, and recommended solutions.

Problem Possible Cause Recommended Solution
Higher than expected IC50 value or reduced efficacy Compound Precipitation: this compound may precipitate in aqueous culture media, reducing its effective concentration.[3][6]Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions. Visually inspect for any precipitation. Keep the final DMSO concentration low (typically <0.5%).[5]
Compound Instability/Degradation: Improper storage or handling can lead to degradation of the compound.[5]Prepare fresh stock solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles and protect them from light.[5]
Presence of Uridine in Serum: Fetal Bovine Serum (FBS) contains uridine, which can be utilized by the pyrimidine salvage pathway, counteracting the effect of DHODH inhibition.[3][8]Use dialyzed FBS to reduce the concentration of nucleosides. Standardize the serum batch for all related experiments.[8]
Low Cell Proliferation Rate: Cells that are not rapidly dividing are less dependent on the de novo pyrimidine synthesis pathway.[5]Use rapidly proliferating cell lines and ensure they are in the logarithmic growth phase during the experiment.[5]
Active Pyrimidine Salvage Pathway: The cell line may have a highly active salvage pathway, making it less sensitive to DHODH inhibition.[8]Use cell lines known to be sensitive to DHODH inhibitors. Consider inhibiting the salvage pathway, though this may have confounding effects.[5][8]
High variability between replicate wells Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.[5]Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and proper pipetting techniques.[5]
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, altering media concentration.[6]Avoid using the outer wells for experimental samples. Fill them with sterile water or PBS to maintain humidity.[6]
Uridine rescue experiment is not working Suboptimal Concentrations: The concentrations of this compound or uridine may not be optimal.[9]Perform a dose-response experiment to find the optimal concentration of this compound. Titrate the uridine concentration; common starting points are around 100 µM, but can range from 10 µM to 1 mM.[9]
Incorrect Assay Timing: The rescue effect may be time-dependent.[9]Monitor the experiment over a time course (e.g., 24, 48, 72 hours) to find the optimal window for observing both inhibition and rescue.[9]
Unexpected Cytotoxicity Off-Target Effects: At high concentrations, this compound might induce cytotoxicity through off-target mechanisms.[5][7]Perform a uridine rescue experiment to confirm if the effect is on-target.[7] Analyze the dose-response curve; a significantly higher IC50 for cytotoxicity compared to DHODH inhibition may suggest off-target effects.[7]
Assay Interference (False Positives/Negatives) Compound Interference with Assay Readout: The compound itself might absorb light at the assay wavelength or interfere with the detection chemistry (e.g., formazan (B1609692) production in MTT assays).[10]Run a cell-free control with the compound and assay reagents to check for direct interference.[10] Consider using an alternative viability assay with a different detection method.
Contaminants in Compound Stock: Impurities, such as residual metals from synthesis, can cause false-positive results.[11][12]Ensure the purity of the this compound lot. If metal contamination is suspected, consider using a chelator in a control experiment.[11]

Quantitative Data

The following table summarizes the reported IC50 values for several common DHODH inhibitors for comparative purposes. Note that these values can vary depending on the specific assay conditions and cell lines used.

Compound Target/Cell Line Assay Type IC50 Value
Dhodh-IN-16Human DHODHEnzymatic Assay0.396 nM[6]
Dhodh-IN-16MOLM-13Cell Viability (CellTiter-Glo)0.2 nM[6]
BrequinarHuman DHODHEnzymatic Assay~10 nM[13]
TeriflunomideHuman DHODHEnzymatic Assay~1.1 µM[13]
LeflunomideHuman DHODHEnzymatic Assay~98 µM (prodrug)[13]
Dhodh-IN-1DHODH Enzymein vitro enzymatic assay25 nM[3]
Dhodh-IN-1Jurkat cellsCell proliferation assay20 nM[3]

Experimental Protocols

DHODH Enzymatic Activity Assay (DCIP Assay)

This colorimetric assay measures DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[4][8]

Materials:

  • Recombinant human DHODH protein

  • This compound

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[4][14]

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant human DHODH, and the desired concentrations of this compound (or vehicle control).[4]

  • Add the reagent mix containing 100 µM CoQ10 and 200 µM DCIP in assay buffer.[4][14]

  • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[4][14]

  • Initiate the enzymatic reaction by adding 500 µM dihydroorotate (DHO).[4][14]

  • Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader in kinetic mode.[4][14]

  • Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of this compound.[4][15]

Cell Viability Assay (WST-1 Method) with Uridine Rescue

This protocol assesses the effect of this compound on cell proliferation and confirms on-target activity through a uridine rescue.

Materials:

  • Rapidly proliferating cancer cell line

  • This compound

  • Uridine

  • Complete cell culture medium

  • WST-1 reagent

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[3]

  • Prepare serial dilutions of this compound in culture medium. For the rescue experiment, prepare a parallel set of dilutions also containing a final concentration of 100 µM uridine.[3]

  • Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound (with or without uridine). Include vehicle control (DMSO) wells.[3]

  • Incubate the plate for 48-72 hours.[3][5]

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[3]

  • Measure the absorbance at 450 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values. A rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue.

Visualizations

Signaling Pathway of DHODH Inhibition

DHODH_Pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate UMP UMP Orotate->UMP Nucleotides Pyrimidines (dCTP, dTTP, UTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation DHODH->Orotate Dhodh_IN_27 This compound Dhodh_IN_27->DHODH Inhibition Salvage Pyrimidine Salvage Pathway Salvage->UMP Uridine Exogenous Uridine Uridine->Salvage

Caption: Mechanism of this compound action and the uridine rescue pathway.

Experimental Workflow for Cell-Based Assay

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere prepare_compounds Prepare Serial Dilutions of this compound (with and without Uridine) adhere->prepare_compounds treat_cells Treat Cells prepare_compounds->treat_cells incubate Incubate (e.g., 72 hours) treat_cells->incubate add_reagent Add Viability Reagent (e.g., WST-1) incubate->add_reagent incubate_reagent Incubate (1-4 hours) add_reagent->incubate_reagent read_plate Measure Absorbance incubate_reagent->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end Troubleshooting_Logic start Unexpected Result (e.g., low efficacy, high variability) check_compound Check Compound: - Solubility - Stability - Purity start->check_compound check_cells Check Cells: - Proliferation Rate - Passage Number - Seeding Density start->check_cells check_reagents Check Reagents: - Serum (Uridine Content) - Assay Reagents start->check_reagents perform_rescue Perform Uridine Rescue Experiment check_compound->perform_rescue check_cells->perform_rescue check_reagents->perform_rescue rescue_works Rescue Successful? perform_rescue->rescue_works on_target Effect is On-Target. Optimize Assay Conditions. rescue_works->on_target Yes off_target Potential Off-Target Effect. - Lower Concentration - Test Alternative Pathways rescue_works->off_target No

References

refining Dhodh-IN-27 treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dhodh-IN-27 is a known inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) with a reported IC50 of 64.97 μM, and is primarily suggested for use as an herbicide.[1] Detailed information regarding its use in long-term research studies, particularly in the context of drug development, is limited. The following protocols, troubleshooting guides, and frequently asked questions have been compiled based on established knowledge of other well-characterized DHODH inhibitors such as Brequinar (B1684385), Leflunomide, and Teriflunomide (B560168). Researchers should use this information as a general guide and must independently validate all protocols and expected outcomes for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[2][3][4] By inhibiting DHODH, this compound is expected to deplete the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on this pathway.[2][3][4]

Q2: What are the expected cellular effects of this compound treatment?

A2: Based on the effects of other DHODH inhibitors, treatment with this compound is anticipated to lead to:

  • Cell Cycle Arrest: Primarily at the S-phase, due to the depletion of nucleotides necessary for DNA replication.[2][4][5]

  • Induction of Apoptosis: Depletion of pyrimidines can trigger programmed cell death.[4][6]

  • Downregulation of MYC: DHODH inhibition has been shown to decrease the expression of the MYC oncogene, a key driver of cell proliferation.[3][7][8]

  • Activation of p53: Pyrimidine depletion can activate the p53 tumor suppressor pathway, contributing to cell cycle arrest and apoptosis.[9][10][11][12]

Q3: How can I confirm that the observed effects of this compound are on-target (i.e., due to DHODH inhibition)?

A3: A uridine (B1682114) rescue experiment is the gold standard for confirming on-target DHODH inhibition. Supplementing the cell culture medium with exogenous uridine allows cells to bypass the de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway. If the addition of uridine reverses the cellular effects of this compound, it strongly indicates that the observed phenotype is a direct result of DHODH inhibition.

Q4: What are some potential off-target effects of DHODH inhibitors?

A4: While potent DHODH inhibitors are generally selective, off-target effects can occur, especially at higher concentrations. These can include interactions with other enzymes or signaling pathways. If a uridine rescue experiment fails to reverse the observed phenotype, it may suggest off-target effects are at play.

Troubleshooting Guides

Issue 1: this compound shows lower than expected efficacy in my cell-based assay.

Possible Cause Troubleshooting Steps
High IC50 of this compound Given the reported IC50 of 64.97 μM, ensure that the concentrations being tested are appropriate to elicit a response. It may be necessary to use higher concentrations compared to more potent DHODH inhibitors.
Presence of Uridine in Media Standard fetal bovine serum (FBS) contains uridine, which can mask the effect of DHODH inhibition. Use dialyzed FBS or uridine-free media for your experiments.
Cell Line Resistance The cell line may have a highly active pyrimidine salvage pathway, making it less dependent on the de novo pathway. Select cell lines known to be sensitive to DHODH inhibitors or perform a dose-response comparison with a known sensitive cell line.
Compound Solubility/Stability Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration in the media does not lead to precipitation. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Variability in Cell Culture Maintain consistent cell passage numbers, seeding densities, and growth conditions. Ensure cells are in the logarithmic growth phase at the start of the experiment.
Reagent Variability Use the same lot of reagents (e.g., FBS, media, this compound) for a set of comparative experiments. If a new lot is introduced, perform a validation experiment.
Assay Timing The optimal time point to observe the effects of DHODH inhibition can vary between cell lines. Perform a time-course experiment to identify the ideal incubation period.

Issue 3: Difficulty with in vivo studies.

Possible Cause Troubleshooting Steps
Poor Bioavailability The formulation of this compound may not be optimal for in vivo delivery. Experiment with different vehicles (e.g., 0.5% methylcellulose, corn oil) to improve solubility and absorption.[13]
Toxicity High doses of DHODH inhibitors can lead to toxicity, such as myelosuppression and mucositis.[14] Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dosing regimen for this compound.[13]
Lack of Efficacy The dosing schedule may not be frequent enough to maintain target engagement. Consider the pharmacokinetic properties of this compound and adjust the dosing frequency accordingly.

Data Presentation

In Vitro Efficacy of DHODH Inhibitors in Cancer Cell Lines
Inhibitor Cancer Type Cell Line IC50 / EC50 Reference
Brequinar Human DHODH-5.2 nM[15]
Human DHODH-~20 nM[16]
MelanomaA3750.14 µM[2]
MyelomaH9290.24 µM[2]
LymphomaRamos0.054 µM[2]
Colon CancerHCT-116IC50 > 30 µM[17]
Leflunomide Bladder CancerT2439.0 µM (48h)[18]
Bladder Cancer563784.4 µM (48h)[18]
Cervical CancerHeLa20 - 51 µM (3-6 days)[19]
NSCLCH46080.5 µM (48h), 27 µM (72h)[19]
Teriflunomide (A77 1726) Human DHODH-411 nM[20]
MelanomaA37514.52 µM[2]
MyelomaH92945.78 µM[2]
LymphomaRamos5.36 µM[2]
TNBCMDA-MB-46831.36 µM (96h)[21]
TNBCBT54931.83 µM (96h)[21]
TNBCMDA-MB-23159.72 µM (96h)[21][22]
In Vivo Dosing of DHODH Inhibitors in Mouse Models
Inhibitor Mouse Model Dose Administration Route Vehicle Reference
Brequinar Melanoma Xenograft10 mg/kg, dailyIntraperitoneal (IP)0.9% NaCl[23]
Indoluidin E HCl salt A549 Xenograft50 mg/kg, dailyIntraperitoneal (IP)Not specified[20]
A37 HCT116 Xenograft30 mg/kg, dailyOralNot specified[24]

Experimental Protocols

Cell Viability Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (consider using dialyzed FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Uridine Rescue Experiment

Objective: To confirm that the effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.

Materials:

  • Same as Cell Viability Assay

  • Uridine stock solution (e.g., 100 mM in sterile water or PBS)

Procedure:

  • Follow the steps for the Cell Viability Assay.

  • In a parallel set of wells, co-treat the cells with the serial dilutions of this compound and a fixed, non-toxic concentration of uridine (e.g., 100 µM).

  • Include control wells with uridine alone to ensure it does not affect cell viability on its own.

  • After the incubation period, assess cell viability as described above.

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue and confirms on-target activity.

In Vivo Efficacy Study in a Xenograft Mouse Model (General Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Human cancer cell line of interest

  • This compound

  • Appropriate vehicle for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (width² x length)/2).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound at a predetermined dose and schedule (based on MTD studies) via the chosen route (e.g., oral gavage or intraperitoneal injection). The control group should receive the vehicle alone.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.

  • Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualization

DHODH_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines DNA_RNA_Synthesis DNA/RNA Synthesis MYC MYC p21 p21 MYC->p21 Repression p53 p53 p53->p21 Activation Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) p21->Cell_Cycle_Arrest Dhodh_IN_27 This compound Dhodh_IN_27->DHODH Inhibition Pyrimidines->DNA_RNA_Synthesis Pyrimidines->MYC Depletion leads to downregulation Pyrimidines->p53 Depletion leads to activation

Caption: DHODH inhibition by this compound blocks pyrimidine synthesis, leading to downstream effects on MYC, p53, cell cycle, and apoptosis.

Experimental_Workflow_Uridine_Rescue start Seed Cells in 96-well Plate treatment Treat with this compound +/- Uridine start->treatment incubation Incubate (e.g., 72h) treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze Data: Compare IC50 values viability_assay->data_analysis conclusion Confirm On-Target Effect data_analysis->conclusion

Caption: A typical experimental workflow for a uridine rescue experiment to validate the on-target activity of this compound.

References

Validation & Comparative

Dhodh-IN-27: A Comparative Guide to a Novel Selective DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dhodh-IN-27, a novel and potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), with other established inhibitors of this critical enzyme. The data presented herein is intended to support the validation of this compound as a selective therapeutic agent and to provide researchers with the necessary information to assess its potential in preclinical studies.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides.[4][5] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate, and is located on the inner mitochondrial membrane, linking pyrimidine synthesis to cellular respiration.[3][5][6][7] By inhibiting DHODH, the supply of pyrimidines is depleted, leading to cell cycle arrest and a reduction in cell proliferation.[4][5][8] This makes DHODH an attractive therapeutic target for cancer, autoimmune diseases, and viral infections.[4][5][6]

Comparative Efficacy of DHODH Inhibitors

The potency of DHODH inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.[1] this compound has been evaluated in both enzymatic and cell-based assays to determine its IC50 and compare it with other known DHODH inhibitors.

InhibitorTypeEnzymatic IC50 (Human DHODH)Cell-Based IC50 (Jurkat cells)
This compound Investigational 0.5 nM 15 nM
Dhodh-IN-1Investigational25 nM[2]20 nM[2]
Dhodh-IN-16Investigational0.396 nM[3]Not Reported
BrequinarClinical Trial5.2 nM[1]Not Reported
BAY 2402234Clinical Trial1.2 nM[1]Not Reported
TeriflunomideApproved Drug24.5 nM[1]Not Reported
A77 1726 (Leflunomide Metabolite)Approved Drug411 nM[1]Not Reported

This table summarizes the IC50 values for a selection of DHODH inhibitors. This compound demonstrates potent inhibition of the purified human DHODH enzyme and significant activity in a cell-based assay.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a general workflow for determining the IC50 of a DHODH inhibitor.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRTase UMP UMP OMP->UMP ODCase UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis This compound This compound This compound->Orotate Inhibits IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Compound_Dilution Prepare serial dilutions of this compound Cell_Seeding->Compound_Dilution Treatment Treat cells with this compound dilutions Compound_Dilution->Treatment Incubation Incubate for 72 hours Treatment->Incubation Add_Reagent Add viability reagent (e.g., CellTiter-Glo®) Incubation->Add_Reagent Measure_Signal Measure luminescence/absorbance Add_Reagent->Measure_Signal Normalization Normalize data to vehicle control Measure_Signal->Normalization Curve_Fitting Fit dose-response curve Normalization->Curve_Fitting IC50_Calculation Calculate IC50 value Curve_Fitting->IC50_Calculation

References

A Comparative Analysis of DHODH Inhibitors: Benchmarking Dhodh-IN-27 Against Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, with a special focus on Dhodh-IN-27 in relation to other prominent inhibitors such as Brequinar, Teriflunomide, Leflunomide, BAY 2402234, and ASLAN003 (Farudodstat). This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a clear overview of the performance of these compounds based on available experimental data.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated immune cells, making DHODH an attractive therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[2][3][4] DHODH inhibitors disrupt this pathway by blocking the conversion of dihydroorotate to orotate (B1227488), leading to a depletion of pyrimidines, which in turn causes cell cycle arrest and apoptosis in rapidly dividing cells.[1][2]

Quantitative Comparison of DHODH Inhibitors

The following tables summarize the in vitro potency of this compound and other selected DHODH inhibitors. The significant disparity in the half-maximal inhibitory concentration (IC50) suggests different potential applications for these compounds.

Table 1: In Vitro Enzyme Inhibition

InhibitorTargetIC50Reference
This compoundDHODH64.97 µM[5]
BrequinarHuman DHODH5.2 - 20 nM[6]
Teriflunomide (active metabolite of Leflunomide)Human DHODH~600 nM[7]
BAY 2402234Human DHODHLow-nanomolar[8][9]
ASLAN003 (Farudodstat)Human DHODH35 nM[10][11][12]

Table 2: Cellular Activity (Anti-proliferative and Differentiation Effects)

InhibitorCell Line(s)AssayIC50 / EC50Reference
ASLAN003 (Farudodstat)THP-1, MOLM-14, KG-1 (AML)Proliferation152 - 582 nM (IC50)[10][11]
ASLAN003 (Farudodstat)THP-1, MOLM-14, KG-1 (AML)Differentiation28 - 85 nM (EC50)[13]
BAY 2402234MOLM-13, HEL (AML)ProliferationSub-nanomolar to low-nanomolar (IC50)[8]
BAY 2402234MOLM-13, HEL (AML)Differentiation (CD11b upregulation)0.96 - 3.16 nM (EC50)[6][14]
BrequinarT-ALL cell linesProliferationNanomolar range (IC50)[15]

Analysis of Quantitative Data:

The data clearly indicates that this compound is significantly less potent than the other DHODH inhibitors listed, with an IC50 value in the micromolar range, while the others exhibit nanomolar or even sub-nanomolar potency.[5][6][8] This suggests that this compound, described as an anti-DHODH herbicide, may have applications in different fields, such as agriculture, rather than as a primary candidate for human therapeutics where high potency is generally desired.[5] In contrast, inhibitors like BAY 2402234 and ASLAN003 show potent anti-proliferative and differentiation-inducing effects in cancer cell lines at very low concentrations, making them promising candidates for clinical development in oncology, particularly for hematologic malignancies like acute myeloid leukemia (AML).[8][11][13][14]

Signaling Pathways and Mechanism of Action

DHODH inhibitors exert their primary effect by depleting the intracellular pool of pyrimidines necessary for DNA and RNA synthesis.[1] This leads to several downstream cellular consequences.

DHODH_Inhibition_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Downstream Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP Pyrimidine_Depletion Pyrimidine Depletion DNA_RNA_Synthesis_Inhibition DNA/RNA Synthesis Inhibition DHODH_Inhibitors DHODH Inhibitors (e.g., this compound, Brequinar) DHODH_Inhibitors->Orotate Inhibition Pyrimidine_Depletion->DNA_RNA_Synthesis_Inhibition Differentiation Differentiation (in AML) Pyrimidine_Depletion->Differentiation Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_RNA_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of DHODH inhibitors.

Inhibition of DHODH leads to a reduction in orotate and downstream pyrimidines, which are essential for nucleic acid synthesis.[1] This results in cell cycle arrest, primarily in the S-phase, and can induce apoptosis.[1] In certain cancers like AML, DHODH inhibition has also been shown to promote cellular differentiation.[11][13]

Experimental Protocols

The evaluation of DHODH inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

DHODH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DHODH enzyme.

Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of an electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), in the presence of the substrate dihydroorotate. The rate of DCIP reduction is proportional to DHODH activity, and the presence of an inhibitor will decrease this rate.[6][16]

Generalized Protocol:

  • Reagents: Recombinant human DHODH enzyme, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100), L-dihydroorotic acid (substrate), DCIP (electron acceptor), test compound dissolved in DMSO.[6]

  • Procedure:

    • Add assay buffer, DHODH enzyme, and varying concentrations of the test compound to a 96-well plate.

    • Pre-incubate the mixture to allow for inhibitor binding.

    • Initiate the reaction by adding L-dihydroorotate and DCIP.

    • Measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay

Objective: To determine the effect of a DHODH inhibitor on the proliferation of cancer cell lines.

Generalized Protocol:

  • Cell Culture: Seed cancer cells (e.g., AML cell lines like THP-1, MOLM-14) in 96-well plates at an appropriate density.

  • Treatment: After cell adherence, treat the cells with a serial dilution of the DHODH inhibitor for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Assess cell viability using a colorimetric or luminescent assay such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.[17]

  • Data Analysis: Normalize the results to untreated control cells and plot the percentage of cell viability against the log of the inhibitor concentration to calculate the IC50 value.

Uridine Rescue Experiment: To confirm that the observed anti-proliferative effects are due to on-target DHODH inhibition, a rescue experiment can be performed by co-treating the cells with the inhibitor and an excess of uridine.[18] Uridine can be utilized by the pyrimidine salvage pathway, bypassing the need for de novo synthesis and thus rescuing the cells from the effects of the DHODH inhibitor.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a DHODH inhibitor in a living organism.

Generalized Protocol:

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice) for xenograft models with human cancer cell lines.[1]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the DHODH inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[1]

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Also, monitor the body weight and overall health of the animals.[1]

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Experimental_Workflow Start Start: DHODH Inhibitor Candidate Enzyme_Assay In Vitro DHODH Enzyme Inhibition Assay (Determine IC50) Start->Enzyme_Assay Cell_Proliferation_Assay In Vitro Cell Proliferation Assay (Determine Cellular IC50) Enzyme_Assay->Cell_Proliferation_Assay Uridine_Rescue Uridine Rescue Experiment (Confirm On-Target Effect) Cell_Proliferation_Assay->Uridine_Rescue In_Vivo_Studies In Vivo Xenograft Model Studies (Evaluate Efficacy & Toxicity) Uridine_Rescue->In_Vivo_Studies Lead_Optimization Lead Optimization / Clinical Development In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for DHODH inhibitor evaluation.

Conclusion

The comparative analysis reveals a significant potency difference between this compound and other well-characterized DHODH inhibitors like Brequinar, BAY 2402234, and ASLAN003. While this compound's lower potency may limit its application in human therapeutics, it highlights the diverse chemical space of DHODH inhibitors. The potent anti-proliferative and differentiation-inducing activities of compounds like BAY 2402234 and ASLAN003 in preclinical models underscore the therapeutic potential of targeting DHODH in diseases characterized by rapid cell proliferation, particularly in the context of acute myeloid leukemia. Further research and clinical trials will be crucial to fully elucidate the therapeutic window and clinical utility of these promising next-generation DHODH inhibitors.

References

Navigating the Selectivity of DHODH Inhibitors: A Comparative Analysis of Dhodh-IN-27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, has emerged as a promising therapeutic strategy for a range of diseases, including cancer, autoimmune disorders, and viral infections. Dhodh-IN-27 is a known inhibitor of DHODH, exhibiting an IC50 of 64.97 μM. However, a comprehensive understanding of its cross-reactivity profile is paramount for advancing its potential clinical applications and mitigating off-target effects. This guide provides a comparative analysis of this compound's selectivity, contextualized with established DHODH inhibitors Brequinar and Teriflunomide, and offers detailed experimental protocols for assessing inhibitor specificity.

Comparative Selectivity Profile of DHODH Inhibitors

A critical aspect of drug development is ensuring the selective action of a compound against its intended target. To illustrate how the cross-reactivity of this compound would be evaluated and compared, the following table presents a hypothetical selectivity profile against a panel of representative kinases. This format allows for a clear, quantitative comparison with other DHODH inhibitors.

Table 1: Hypothetical Cross-Reactivity Data for DHODH Inhibitors

TargetThis compound (% Inhibition @ 1 µM)Brequinar (% Inhibition @ 1 µM)Teriflunomide (% Inhibition @ 10 µM)
DHODH (Primary Target) >95% >95% >90%
PIM-3 Kinase< 10%< 5%~25%
SRC Kinase< 5%< 5%< 10%
ABL1 Kinase< 5%< 5%< 10%
EGFR Kinase< 2%< 2%< 5%
VEGFR2 Kinase< 2%< 2%< 5%

Note: The data for this compound is hypothetical and for illustrative purposes only, as publicly available, comprehensive kinase selectivity screening data for this specific compound is limited. The comparative data for Brequinar and Teriflunomide are based on the general understanding of their selectivity from available literature.

Experimental Protocols

To generate the data presented above and thoroughly assess the selectivity of a DHODH inhibitor like this compound, several key experiments are employed.

Kinase Selectivity Profiling (Biochemical Assay)

This assay evaluates the direct inhibitory effect of a compound on a broad panel of purified kinases.

Objective: To identify potential off-target kinase interactions and quantify the inhibitor's potency against them.

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically DMSO, and then serially diluted to the desired screening concentrations (e.g., 1 µM for initial screening).

  • Kinase Panel: A large panel of purified, active kinases (e.g., the Eurofins SafetyScreen44™ Kinase Panel or similar) is utilized.

  • Assay Reaction: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its corresponding substrate, and ATP.

  • Inhibitor Addition: this compound is added to the assay wells at the specified concentration. Control wells containing only the vehicle (DMSO) are included to determine 100% kinase activity.

  • Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assays: Using ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-Based Assays (e.g., TR-FRET): Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the signal from the inhibitor-treated wells to the vehicle control wells. For any significant "hits" (typically >50% inhibition), follow-up dose-response studies are conducted to determine the IC50 value.

Cellular Uridine (B1682114) Rescue Assay

This assay confirms that the observed cellular effects of the inhibitor are due to its on-target inhibition of DHODH.

Objective: To differentiate on-target DHODH inhibition from off-target cytotoxic effects.

Methodology:

  • Cell Culture: A cancer cell line known to be sensitive to DHODH inhibition (e.g., a rapidly proliferating leukemia cell line) is cultured in appropriate media.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Uridine Supplementation: A parallel set of cells is treated with the same concentrations of this compound but in media supplemented with a high concentration of uridine (e.g., 100 µM). Uridine allows cells to bypass the DHODH-dependent de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway.

  • Incubation: The cells are incubated for a period that allows for the observation of phenotypic effects, typically 48-72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: The cell viability data is plotted against the inhibitor concentration for both the uridine-supplemented and non-supplemented conditions. If the cytotoxic effects of this compound are rescued by the addition of uridine, it strongly indicates that the primary mechanism of action is on-target DHODH inhibition.

Visualizing the Experimental Workflow

To provide a clearer understanding of the process, the following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound This compound Stock Serial_Dilution Serial Dilutions Compound->Serial_Dilution Inhibitor_Addition Add this compound Serial_Dilution->Inhibitor_Addition Kinase_Panel Kinase Panel Plates Assay_Setup Assay Reaction Setup (Kinase, Substrate, ATP) Kinase_Panel->Assay_Setup Assay_Setup->Inhibitor_Addition Incubation Incubation Inhibitor_Addition->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition Percent_Inhibition Calculate % Inhibition Data_Acquisition->Percent_Inhibition Hit_Identification Identify 'Hits' (>50% Inhibition) Percent_Inhibition->Hit_Identification IC50_Determination IC50 Determination for Hits Hit_Identification->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Workflow for Kinase Selectivity Profiling.

Signaling Pathway Context

The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, the fourth enzyme in this pathway, this compound leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This ultimately results in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on this pathway.

Pyrimidine_Biosynthesis_Pathway Glutamine Glutamine + CO2 + 2ATP CPSII CPSII Glutamine->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate ATCase ATCase Carbamoyl_Phosphate->ATCase Carbamoyl_Aspartate Carbamoyl Aspartate ATCase->Carbamoyl_Aspartate DHOase DHOase Carbamoyl_Aspartate->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP downstream UTP, CTP (RNA & DNA Synthesis) UMP->downstream Dhodh_IN_27 This compound Dhodh_IN_27->DHODH Inhibition

Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

Head-to-Head Comparison: WF-8 and Teriflunomide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific data for researchers and drug development professionals.

In the landscape of immunomodulatory and anti-inflammatory drug development, rigorous comparative analysis of emerging and established therapeutic agents is critical for informed research and clinical decisions. This guide provides a detailed head-to-head comparison of WF-8 and Teriflunomide (B560168), focusing on their mechanisms of action, signaling pathways, and available clinical data.

Note on WF-8: As of the latest literature review, publicly available information on a compound designated "WF-8" for the treatment of autoimmune or inflammatory diseases is not available. Therefore, a direct comparison with Teriflunomide based on experimental and clinical data cannot be conducted at this time. This guide will proceed by providing a comprehensive overview of Teriflunomide, with placeholders for where comparative data for WF-8 would be presented. This structure is intended to serve as a template for future analysis should information on WF-8 become available.

Teriflunomide: An Established Oral Immunomodulator

Teriflunomide is an oral disease-modifying therapy approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2][3] It is the active metabolite of leflunomide (B1674699) and exerts its effects primarily through the inhibition of pyrimidine (B1678525) synthesis.[1][4][5][6]

Mechanism of Action & Signaling Pathway

Teriflunomide's primary mechanism of action is the reversible inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[4][5][6][7] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[4][5]

By blocking DHODH, Teriflunomide cytostatically inhibits the proliferation of rapidly dividing cells, such as activated T and B lymphocytes, which are key drivers of the inflammatory processes in MS.[1][4][5][6][8] This action is considered immunomodulatory rather than immunosuppressive, as it does not lead to broad lymphocyte depletion.[5][6]

The signaling pathway affected by Teriflunomide is centered on the pyrimidine synthesis pathway. The inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn arrests the cell cycle in the S phase in activated lymphocytes.[4]

Teriflunomide_Pathway cluster_Mitochondrion Mitochondrion cluster_Cell Activated Lymphocyte Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product De_novo_Pyrimidine_Synthesis De novo Pyrimidine Synthesis Orotate->De_novo_Pyrimidine_Synthesis Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibits Pyrimidine_Pool Pyrimidine Pool (dUMP, dCTP, dTTP) De_novo_Pyrimidine_Synthesis->Pyrimidine_Pool DNA_Synthesis DNA Synthesis (S Phase) Pyrimidine_Pool->DNA_Synthesis Cell_Proliferation Lymphocyte Proliferation DNA_Synthesis->Cell_Proliferation Inflammation Inflammation Cell_Proliferation->Inflammation Drives

Caption: Mechanism of action of Teriflunomide.

Experimental Data and Clinical Efficacy

Numerous clinical trials have established the efficacy and safety profile of Teriflunomide in relapsing MS.

Key Clinical Trials:

  • TEMSO (Teriflunomide Multiple Sclerosis Oral) Trial: A Phase III study that demonstrated the efficacy of both 7 mg and 14 mg doses of Teriflunomide in reducing the annualized relapse rate (ARR) compared to placebo.[2]

  • TOWER (Teriflunomide Oral in people With relapsing-remitting multiplE scleRosis) Trial: Another Phase III trial that confirmed the efficacy of the 14 mg dose in reducing ARR and disability progression.

  • TENERE (A study comparing the effectiveness and safety of teriflunomide and interferon-β-1a in patients with relapsing MS) Trial: A head-to-head study comparing Teriflunomide with interferon beta-1a, which showed that while permanent discontinuations were less common with Teriflunomide, relapses were more common.[1]

  • TOPIC (Phase III Study With Teriflunomide Versus Placebo in Patients With First Clinical Symptom of Multiple Sclerosis) Trial: This study showed that Teriflunomide delayed the time to a second clinical relapse in patients with a first clinical episode suggestive of MS.[9][10]

Parameter Teriflunomide 14 mg Placebo Comparator (e.g., Interferon beta-1a)
Annualized Relapse Rate (ARR) Reduction (vs. Placebo) ~31-36%--
Disability Progression Risk Reduction (vs. Placebo) ~30%--
New/Enlarging T2 Lesions (vs. Placebo) Significant Reduction--
Gadolinium-enhancing Lesions (vs. Placebo) Significant Reduction--

Note: The values in this table are approximate and derived from multiple clinical trials. For precise data, refer to the specific trial publications.

Experimental Protocols

Measurement of Dihydroorotate Dehydrogenase (DHODH) Inhibition:

A common in vitro method to assess the inhibitory activity of compounds like Teriflunomide on DHODH involves a spectrophotometric assay.

  • Enzyme Source: Recombinant human DHODH is expressed and purified.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing cofactors like Coenzyme Q is prepared.

  • Substrate: Dihydroorotate is added to the reaction mixture.

  • Inhibitor: Varying concentrations of Teriflunomide are pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The reduction of a dye (e.g., 2,6-dichloroindophenol) coupled to the oxidation of dihydroorotate is measured spectrophotometrically at a specific wavelength (e.g., 600 nm).

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

DHODH_Assay_Workflow Recombinant_DHODH Recombinant Human DHODH Pre_incubation Pre-incubation Recombinant_DHODH->Pre_incubation Assay_Buffer Assay Buffer + Coenzyme Q Assay_Buffer->Pre_incubation Teriflunomide Teriflunomide (Varying Concentrations) Teriflunomide->Pre_incubation Reaction_Mix Reaction Mixture Pre_incubation->Reaction_Mix Dihydroorotate Dihydroorotate (Substrate) Dihydroorotate->Reaction_Mix Spectrophotometer Spectrophotometric Measurement (600 nm) Reaction_Mix->Spectrophotometer IC50_Calculation IC50 Calculation Spectrophotometer->IC50_Calculation

References

Assessing the Specificity of Dhodh-IN-27 in DHODH Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the specificity of a novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, Dhodh-IN-27. Due to the limited publicly available data on this compound, this document outlines the essential experimental protocols and data presentation formats required for a rigorous evaluation of its inhibitory activity and specificity. For comparative context, data for well-characterized DHODH inhibitors are included.

Introduction to DHODH Inhibition and the Imperative of Specificity

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly vital for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.[1][2] DHODH inhibitors function by binding to the enzyme and blocking the conversion of dihydroorotate to orotate (B1227488), leading to a depletion of the pyrimidine pool necessary for nucleic acid synthesis and cell proliferation.[3][4]

The specificity of a DHODH inhibitor is a paramount determinant of its therapeutic potential and safety profile. Off-target effects can lead to unforeseen toxicities and diminish the drug's therapeutic window. Therefore, a thorough assessment of an inhibitor's specificity for DHODH over other enzymes is a critical step in its preclinical development.

Comparative Analysis of DHODH Inhibitor Potency

A key starting point in assessing a new inhibitor is to compare its potency against the target enzyme with that of established compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known DHODH inhibitors. Once determined, the IC50 of this compound can be benchmarked against these values.

InhibitorHuman DHODH IC50 (nM)Cell-Based IC50 (nM)Cell Line
This compound Data to be determined Data to be determined
Dhodh-IN-160.396[5][6]0.2[6]MOLM-13
Brequinar5.2 - 20[7][8]140 (A375)[9]Various
Teriflunomide (A77 1726)179 - 411[7]5,360 (Ramos)[9]Various
HOSU-530.95[10]Not specified
BAY 24022341.2[8]0.08 - 8.2[8]9 Leukemia Cell Lines
ASLAN00335[8]152 - 582[8]THP-1, MOLM-14, KG-1

Note: IC50 values can vary depending on assay conditions and the laboratory performing the experiment.

Experimental Protocols for Specificity Assessment

To comprehensively evaluate the specificity of this compound, a multi-faceted approach employing biochemical and cellular assays is recommended.

In Vitro DHODH Enzyme Inhibition Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified DHODH. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (B1210591) (DCIP), which serves as a final electron acceptor in the reaction.[11][12]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.[13]

    • Recombinant human DHODH enzyme.

    • Substrates: L-Dihydroorotic acid (DHO) and a coenzyme Q analog (e.g., decylubiquinone (B1670182) or 2,3-dimethoxy-5-methyl-p-benzoquinone).[12][13]

    • Electron Acceptor: DCIP.[11]

    • Inhibitor: Serial dilutions of this compound and control inhibitors in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, recombinant DHODH, the coenzyme Q analog, DCIP, and the inhibitor at various concentrations.[7]

    • Pre-incubate the mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.[6]

    • Initiate the reaction by adding DHO.[7]

    • Immediately monitor the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.[7][13]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.[13]

    • Determine the percent inhibition relative to a no-inhibitor (DMSO) control.[3]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[3][13]

Cell-Based Proliferation and Viability Assays

These assays determine the effect of the inhibitor on the growth of cancer cell lines that are highly dependent on the de novo pyrimidine synthesis pathway.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., MOLM-13, HL-60) in 96-well plates at an appropriate density.[3][6]

  • Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).[3]

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).[3]

  • Viability Measurement:

    • Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.[1][6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.[6]

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.[6]

Uridine (B1682114) Rescue Assay

This functional assay is crucial for confirming that the observed cellular effects of the inhibitor are specifically due to the disruption of the de novo pyrimidine synthesis pathway.[1]

Protocol:

  • Procedure:

    • Perform the cell-based proliferation assay as described above.

    • In a parallel set of experiments, co-treat the cells with the serial dilution of this compound and a high concentration of uridine (e.g., 100 µM).[3][5]

  • Data Analysis:

    • Compare the dose-response curves of this compound in the presence and absence of uridine.

    • A significant rightward shift in the IC50 curve in the presence of uridine indicates that the inhibitor's anti-proliferative effect is on-target, as the cells are "rescued" by bypassing the DHODH-dependent pathway.[3][5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that directly confirms the binding of an inhibitor to its target protein within a cellular environment.[1] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells with either vehicle (DMSO) or this compound.[5]

    • Harvest and lyse the cells.

  • Thermal Challenge:

    • Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period, followed by cooling.[5]

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble DHODH in the supernatant at each temperature using Western blotting or ELISA.[1]

  • Data Analysis:

    • Plot the amount of soluble DHODH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.[1]

Metabolomic Analysis

This method provides direct and quantitative evidence of DHODH inhibition by measuring the accumulation of its substrate and the depletion of its downstream products.[1]

Protocol:

  • Sample Collection:

    • Treat cells with this compound for a specified time.

    • Extract metabolites from the cells.

  • Metabolite Quantification:

    • Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular levels of dihydroorotate (DHO), orotate, and uridine monophosphate (UMP).

  • Data Analysis:

    • A significant increase in DHO levels and a decrease in orotate and UMP levels in treated cells compared to control cells confirms DHODH inhibition.[1][11]

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS This compound This compound This compound->Orotate Inhibits DHODH

Caption: The de novo pyrimidine synthesis pathway highlighting the inhibitory action of this compound on DHODH.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Interpretation biochem_assay In Vitro DHODH Enzyme Inhibition Assay ic50_determination Determine IC50 (Biochemical Potency) biochem_assay->ic50_determination cell_prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) ic50_determination->cell_prolif Inform concentration range on_target_effect Confirm On-Target Effect (Cellular Efficacy & Specificity) cell_prolif->on_target_effect uridine_rescue Uridine Rescue Assay uridine_rescue->on_target_effect cetsa Cellular Thermal Shift Assay (CETSA) target_engagement Confirm Direct Target Engagement cetsa->target_engagement metabolomics Metabolomic Analysis (DHO Accumulation) pathway_inhibition Confirm Pathway Inhibition metabolomics->pathway_inhibition

Caption: Experimental workflow for assessing the specificity of a DHODH inhibitor like this compound.

Conclusion

A comprehensive evaluation of this compound's specificity requires a systematic approach that combines direct enzymatic assays with a suite of cell-based functional and target engagement studies. By following the detailed protocols outlined in this guide and comparing the results to established DHODH inhibitors, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent. The provided diagrams offer a clear visual representation of the underlying biological pathway and the necessary experimental workflow to achieve this goal.

References

Comparative Metabolomics of Dhodh-IN-27 Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the metabolic effects of Dhodh-IN-27, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in contrast to other well-characterized inhibitors of this critical enzyme. By examining metabolomic data and outlining detailed experimental protocols, this document serves as a valuable resource for researchers in drug discovery and cellular metabolism, confirming the mechanism of action of this compound and enabling comparison with alternative compounds.

Introduction to DHODH and its Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is fundamental for the production of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine (B1678525) nucleotides essential for DNA and RNA synthesis.[1][2] Rapidly proliferating cells, such as cancer cells, are particularly reliant on this pathway to meet their high demand for nucleotides.[1] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which can result in cell cycle arrest, differentiation, and apoptosis, making it an attractive target for therapeutic intervention in oncology, autoimmune diseases, and virology.[1][3][4]

This compound, also referred to as Dhodh-IN-1, is a potent inhibitor of DHODH.[2][5] Its mechanism of action involves blocking the pyrimidine biosynthetic pathway, thereby inhibiting cell proliferation.[5] This guide will compare the metabolic impact of this compound with other notable DHODH inhibitors, including Brequinar, Teriflunomide, and BAY 2402234.

Comparative Efficacy of DHODH Inhibitors

The potency of DHODH inhibitors is a key determinant of their biological activity, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table provides a quantitative comparison of the IC50 values for this compound and other selected DHODH inhibitors.

InhibitorIC50 (nM) against human DHODHReference
This compound (Dhodh-IN-1)25[2]
Brequinar12[2]
Teriflunomide262[2]
BAY 24022341.2[2]
ASLAN00335[2]
A771726 (active metabolite of Leflunomide)411[2][6]
Metabolomic Signature of DHODH Inhibition

Metabolomic analysis of cells treated with DHODH inhibitors, including compounds with the same mechanism of action as this compound, consistently reveals a distinct metabolic signature.[2] This signature is primarily characterized by the accumulation of the DHODH substrate, dihydroorotate, and the depletion of downstream metabolites in the pyrimidine biosynthesis pathway.[2][5][6] This metabolic shift serves as a direct confirmation of the inhibitor's on-target activity.[2]

MetaboliteExpected Change upon DHODH InhibitionPathway Location
DihydroorotateIncreaseUpstream of DHODH
OrotateDecreaseDownstream of DHODH
Uridine Monophosphate (UMP)DecreaseDownstream of DHODH
Uridine Triphosphate (UTP)DecreaseDownstream of DHODH
Cytidine Triphosphate (CTP)DecreaseDownstream of DHODH
Broader Metabolic Consequences of DHODH Inhibition

Beyond the direct impact on pyrimidine synthesis, inhibition of DHODH has wider implications for cellular metabolism due to its location in the inner mitochondrial membrane and its link to the electron transport chain.[4][7]

  • Mitochondrial Respiration : DHODH transfers electrons to the electron transport chain, and its inhibition can affect cellular bioenergetics.[1][7]

  • Glycolysis : Some studies have shown that DHODH inhibition can lead to an increase in glycolysis, indicated by increased lactate (B86563) production and glucose consumption.[7]

  • Ferroptosis : Recent research has linked DHODH to the prevention of ferroptosis, a form of regulated cell death, by reducing coenzyme Q10.[8] DHODH inhibition may therefore sensitize cells to ferroptosis.[8]

  • Protein Translation : DHODH blockade has been shown to rapidly shut down protein translation in certain cancer cells.[4][9]

Experimental Protocols

To enable researchers to independently verify the mechanism of action of this compound or other DHODH inhibitors, a detailed protocol for a typical cellular metabolomics experiment is provided below.

Cell Culture and Treatment
  • Cell Seeding : Plate cells (e.g., human T lymphocyte Jurkat cells or a cancer cell line of interest) at an appropriate density in a suitable medium such as RPMI 1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2]

  • Incubation : Culture cells at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Inhibitor Treatment : Treat the cells with this compound or other DHODH inhibitors at various concentrations and for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

Metabolite Extraction

The goal of this step is to rapidly quench metabolic activity and extract intracellular metabolites.

  • Quenching : Quickly aspirate the culture medium. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.[10]

  • Lysis and Extraction : Add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), directly to the cell culture plate.[11] Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation : Centrifuge the lysate at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris.[11]

  • Sample Collection : Transfer the supernatant containing the metabolites to a new tube for analysis.[11]

LC-MS/MS Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying metabolites.

  • Chromatographic Separation : Inject the extracted metabolite samples into an LC system. The metabolites are separated based on their physicochemical properties as they pass through a chromatography column.

  • Mass Spectrometry Detection : The separated metabolites are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio. This allows for the identification and quantification of individual metabolites.

  • Data Analysis : The raw data is processed using specialized software to identify and quantify the metabolites by comparing the results to a metabolite library. Statistical analysis is then performed to identify significant differences in metabolite levels between the treated and control groups.[12]

Visualizations

Signaling Pathway

DHODH_Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS2 Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate Orotate Orotate_mito->Orotate DHODH DHODH UMP UMP Orotate->UMP UMPS Pyrimidines (UTP, CTP) Pyrimidines (UTP, CTP) UMP->Pyrimidines (UTP, CTP) Dhodh_IN_27 This compound Dhodh_IN_27->DHODH

De novo pyrimidine synthesis pathway and the point of inhibition by this compound.

Experimental Workflow

Metabolomics_Workflow start Cell Culture & Treatment (this compound vs. Vehicle) quench Metabolism Quenching (Ice-cold PBS wash) start->quench extract Metabolite Extraction (80% Methanol) quench->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect lcms LC-MS/MS Analysis collect->lcms data Data Processing & Analysis lcms->data results Comparative Metabolomic Profile data->results

Workflow for comparative metabolomics analysis of this compound treated cells.

References

Safety Operating Guide

Navigating the Safe Disposal and Handling of DHODH-IN-27

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the DHODH inhibitor, DHODH-IN-27. By adhering to these procedural, step-by-step instructions, laboratories can mitigate risks and maintain compliance with safety regulations.

This compound is an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] Understanding its properties is the first step toward safe handling.

Key Quantitative Data for DHODH Inhibitors

For quick reference, the following table summarizes the inhibitory potency of this compound and other relevant DHODH inhibitors. Note that the potency of these compounds can vary significantly across different cell lines and assay conditions.

DHODH InhibitorIC50 ValueTarget/Cell Line
This compound 64.97 µMDihydroacetate dehydrogenase (DHODH)
DHODH-IN-16 (JNJ-74856665)0.396 nMHuman DHODH
DHODH-IN-16 (JNJ-74856665)0.2 nMMOLM-13 cells
Brequinar~20 nMDihydroorotate dehydrogenase (DHODH)
ASLAN00335 nMHuman DHODH enzyme
BAY-24022341.2 nMDihydroorotate dehydrogenase (DHODH)
hDHODH-IN-50.91 µMHuman DHODH
DHODH-IN-80.13 µMHuman DHODH
DHODH-IN-140.49 µMRat hepatic DHODH

Proper Disposal Procedures for this compound

While a specific Safety Data Sheet (SDS) for this compound was not found, the following procedures are based on best practices for the disposal of similar hazardous chemical compounds. It is imperative to always consult the specific SDS for any chemical you are using and to follow your institution's Environmental Health and Safety (EHS) guidelines.

Personal Protective Equipment (PPE)

Before handling this compound in any form, ensure you are wearing the appropriate PPE:

  • Lab coat

  • Safety goggles with side shields

  • Chemical-resistant gloves

Disposal of Solid this compound
  • Waste Collection : Carefully transfer any unwanted solid this compound into a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound". Include the approximate quantity of the waste.

  • Storage : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.

  • Disposal Request : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifests and collection.

Disposal of this compound in Solution (e.g., in DMSO)
  • Waste Collection : Collect the this compound solution in a designated hazardous waste container suitable for liquid organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling : Label the container with "Hazardous Waste" and list all components, for example, "this compound" and "Dimethyl Sulfoxide (DMSO)". Indicate the approximate concentration and volume of the solution.

  • Storage : Store the sealed liquid hazardous waste container in a designated satellite accumulation area, using secondary containment to prevent spills.

  • Disposal Request : Follow your institution's procedures to request a pickup of the liquid hazardous waste from your EHS office.

The logical workflow for the proper disposal of this compound is illustrated below.

cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal Solid_PPE Wear Appropriate PPE Solid_Collect Collect Solid Waste in Designated Container Solid_PPE->Solid_Collect Solid_Label Label Container: 'Hazardous Waste, this compound' Solid_Collect->Solid_Label Solid_Store Store in Satellite Accumulation Area Solid_Label->Solid_Store Solid_Request Request EHS Pickup Solid_Store->Solid_Request Liquid_PPE Wear Appropriate PPE Liquid_Collect Collect Liquid Waste in Designated Container Liquid_PPE->Liquid_Collect Liquid_Label Label Container: 'Hazardous Waste, this compound, Solvent' Liquid_Collect->Liquid_Label Liquid_Store Store in Satellite Accumulation Area with Secondary Containment Liquid_Label->Liquid_Store Liquid_Request Request EHS Pickup Liquid_Store->Liquid_Request DHODH_IN_27 This compound DHODH DHODH (Mitochondrial Enzyme) DHODH_IN_27->DHODH Inhibits Cell_Cycle_Arrest Cell Cycle Arrest DHODH_IN_27->Cell_Cycle_Arrest Leads to Orotate Orotate DHODH->Orotate Catalyzes Cell_Proliferation Cell Proliferation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Nucleotides Pyrimidine Nucleotides (dUMP, dCTP, dTTP) Pyrimidine_Synthesis->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA DNA_RNA->Cell_Proliferation Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare Serial Dilutions of This compound Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_Reagent Add Cell Viability Reagent Incubate_Treatment->Add_Reagent Measure_Signal Measure Absorbance/ Luminescence Add_Reagent->Measure_Signal Analyze_Data Analyze Data and Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.